molecular formula C12H18N2 B2922506 N,N-dimethyl-3-(pyrrolidin-2-yl)aniline CAS No. 383127-43-3

N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

Cat. No.: B2922506
CAS No.: 383127-43-3
M. Wt: 190.29
InChI Key: ANJCNEGOWWWSNE-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.29. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-3-(pyrrolidin-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-3-(pyrrolidin-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-3-pyrrolidin-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(2)11-6-3-5-10(9-11)12-7-4-8-13-12/h3,5-6,9,12-13H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJCNEGOWWWSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Binding affinity of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline to nAChR receptors

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Characterizing the Binding Affinity of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline for Nicotinic Acetylcholine Receptors (nAChRs)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of the binding affinity of novel chemical entities to nicotinic acetylcholine receptors (nAChRs). Using N,N-dimethyl-3-(pyrrolidin-2-yl)aniline as a representative investigational compound, this document outlines the requisite experimental protocols, data analysis methodologies, and theoretical considerations for researchers and scientists engaged in drug discovery and neuropharmacology. The guide emphasizes the principles of scientific integrity, providing self-validating experimental designs and grounding all claims in authoritative sources.

Introduction: The Significance of nAChR Modulation

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine (ACh). These receptors are widely expressed throughout the central and peripheral nervous systems and are implicated in a diverse array of physiological processes, including cognitive function, neuromuscular transmission, and inflammatory responses. The heterogeneity of nAChR subtypes, arising from the combinatorial assembly of different subunits (α1-α10, β1-β4, γ, δ, ε), presents a rich landscape for therapeutic intervention. Consequently, the development of subtype-selective nAChR modulators is a key objective in the pursuit of novel treatments for neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions.

The investigational compound, N,N-dimethyl-3-(pyrrolidin-2-yl)aniline, possesses structural motifs—a pyrrolidine ring and an aniline moiety—that are present in known nAChR ligands. This structural analogy provides a compelling rationale for its evaluation as a potential nAChR modulator. This guide will detail the necessary steps to rigorously determine its binding affinity and functional activity at various nAChR subtypes.

The Investigational Compound: N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is a synthetic organic molecule. Its chemical structure is presented below:

Chemical Structure:

  • Systematic Name: N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

  • Molecular Formula: C12H18N2

  • Key Structural Features:

    • Pyrrolidine Ring: A five-membered saturated heterocycle containing a nitrogen atom. This is a common feature in many alkaloids and synthetic compounds with neurological activity.

    • Aniline Moiety: A benzene ring substituted with an amino group. The N,N-dimethyl substitution will influence its basicity and electronic properties.

The synthesis of this compound can be achieved through various established organic chemistry routes, often involving the coupling of a suitably protected 2-substituted pyrrolidine with a 3-bromo-N,N-dimethylaniline via a palladium-catalyzed cross-coupling reaction, followed by deprotection. The precise synthetic pathway will influence the purity and stereochemistry of the final compound, which are critical parameters to control for in subsequent pharmacological assays.

Experimental Design for Binding Affinity Determination

A multi-pronged approach is essential for a thorough characterization of the binding affinity of a novel compound. This typically involves a combination of radioligand binding assays to directly measure binding and electrophysiological or other functional assays to assess the downstream consequences of that binding.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor. These assays rely on the principle of competitive binding, where the investigational compound (the "competitor") displaces a radiolabeled ligand with known affinity for the target receptor.

3.1.1. Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow prep Receptor Preparation (e.g., cell membrane homogenates expressing specific nAChR subtypes) incubation Incubation (Receptor + Radioligand + Competitor) prep->incubation radioligand Radioligand Selection (e.g., [3H]Epibatidine for high-affinity nAChRs) radioligand->incubation competitor Test Compound Preparation (Serial dilutions of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline) competitor->incubation separation Separation of Bound and Free Ligand (e.g., rapid filtration over glass fiber filters) incubation->separation quantification Quantification of Radioactivity (Liquid Scintillation Counting) separation->quantification analysis Data Analysis (Non-linear regression to determine IC50 and Ki) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

3.1.2. Step-by-Step Protocol: Competitive Binding Assay for nAChRs
  • Receptor Source Preparation:

    • Utilize cell lines (e.g., HEK293, CHO) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).

    • Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the radioligand (e.g., [³H]Epibatidine for α4β2 nAChRs, [¹²⁵I]α-Bungarotoxin for α7 nAChRs) to each well.

    • Add increasing concentrations of the unlabeled competitor, N,N-dimethyl-3-(pyrrolidin-2-yl)aniline. A typical concentration range would span from 10⁻¹⁰ M to 10⁻⁴ M.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known nAChR ligand, e.g., nicotine or epibatidine).

  • Incubation:

    • Add the receptor membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assays

While binding assays provide information on the affinity of a compound for a receptor, they do not reveal whether the compound is an agonist, antagonist, or allosteric modulator. Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) recording in Xenopus oocytes, are instrumental in determining the functional activity of a compound.

3.2.1. Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

TEVC_Workflow oocyte_prep Oocyte Preparation & cRNA Injection (Inject Xenopus oocytes with cRNA encoding nAChR subunits) expression Receptor Expression (Incubate oocytes for 2-7 days to allow for receptor expression) oocyte_prep->expression tevc_setup TEVC Setup (Place oocyte in recording chamber and impale with two electrodes) expression->tevc_setup agonist_test Agonist Activity Test (Apply increasing concentrations of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline and measure current response) tevc_setup->agonist_test antagonist_test Antagonist Activity Test (Co-apply a known agonist with increasing concentrations of the test compound) tevc_setup->antagonist_test data_analysis Data Analysis (Generate dose-response curves to determine EC50 or IC50) agonist_test->data_analysis antagonist_test->data_analysis

Metabolic stability profile of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability Profile of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a successful drug" holds profound truth. A candidate compound's journey from a promising hit to a clinical therapeutic is fraught with challenges, a primary one being its pharmacokinetic profile. Central to this profile is metabolic stability, which dictates the rate and extent to which a drug is chemically altered by the body's enzymatic machinery.[1] Compounds that are rapidly metabolized often suffer from poor bioavailability and a short duration of action, necessitating frequent, high doses that can lead to undesirable side effects.[2] Conversely, excessively stable compounds may accumulate, posing risks of toxicity.

Therefore, the early in vitro assessment of metabolic stability is a cornerstone of efficient drug development.[3] It allows for the rapid prioritization of compounds with favorable pharmacokinetic prospects and guides the structure-activity relationship (SAR) to mitigate metabolic liabilities.[4] This guide provides an in-depth examination of the metabolic stability profile of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline , a molecule featuring two key structural motifs with distinct metabolic susceptibilities: an N,N-dimethylaniline moiety and a pyrrolidine ring. By understanding the interplay of these structural features with metabolic enzymes, we can design a robust experimental strategy to predict its in vivo fate.

This document will delve into the theoretical underpinnings of its metabolism, present detailed protocols for its assessment using gold-standard in vitro systems, and provide a framework for interpreting the resulting data to make informed decisions in a drug discovery program.

Predicted Metabolic Landscape of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

The structure of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline suggests several potential sites for metabolic transformation, primarily governed by Phase I oxidative enzymes, most notably the Cytochrome P450 (CYP) superfamily.[5]

  • N,N-Dimethylaniline Moiety: This functional group is a classic substrate for CYP-mediated oxidation. The primary metabolic routes include:

    • N-dealkylation: Stepwise removal of the methyl groups to form N-methyl-3-(pyrrolidin-2-yl)aniline and subsequently 3-(pyrrolidin-2-yl)aniline. This process is a common and often significant clearance pathway for tertiary and secondary amines.[6] The mechanism is thought to proceed via a hydrogen atom transfer (HAT) from the amine to the active oxidant species of the P450 enzyme.[7][8]

    • N-oxidation: Formation of an N-oxide metabolite, N,N-dimethyl-3-(pyrrolidin-2-yl)aniline N-oxide. This is another well-established pathway for tertiary amines.[9]

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the aniline ring, likely at positions ortho or para to the activating dimethylamino group. This is generally a more minor pathway compared to N-dealkylation for N,N-dimethylaniline itself.[6]

  • Pyrrolidine Ring: Saturated heterocyclic rings like pyrrolidine are also susceptible to metabolic modification.[10][11] The most probable pathway is:

    • C-oxidation: CYP-mediated oxidation of the carbon atom alpha to the nitrogen can lead to the formation of a reactive iminium ion intermediate. This intermediate can then be further processed, potentially leading to ring opening or other transformations.[10] Modifying the pyrrolidine ring, for instance by changing its size or adding substituents, has been explored as a strategy to improve metabolic stability in other chemical series.[12]

The overall metabolic clearance of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline will be a composite of the rates of these individual reactions. Identifying the primary "metabolic hotspot" is a key objective of the experimental work.

Experimental Design: A Tiered Strategy for Comprehensive Assessment

To build a comprehensive metabolic profile, a tiered experimental approach is recommended. This strategy balances throughput with depth of information, providing actionable data at the early discovery stage.

  • Tier 1: High-Throughput Screening with Human Liver Microsomes (HLM)

    • Rationale: HLMs are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I enzymes, especially CYPs.[1] This system is cost-effective, easily automated, and ideal for initial screening to assess vulnerability to oxidative metabolism.[3][13] The primary endpoint is the determination of intrinsic clearance (CLint) based on the disappearance of the parent compound.

    • Self-Validation: The assay includes positive controls (compounds with known metabolic rates, e.g., testosterone, verapamil) to confirm enzyme activity and negative controls (incubations without the essential cofactor NADPH or with heat-inactivated microsomes) to rule out non-enzymatic degradation.

  • Tier 2: Comprehensive Profiling with Cryopreserved Human Hepatocytes

    • Rationale: Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their associated cofactors.[14] This system provides a more complete and physiologically relevant picture of hepatic metabolism.[2][4] It is considered the "gold standard" for in vitro clearance determination.

    • Self-Validation: The protocol uses viable hepatocytes, with viability confirmed post-thaw. Positive controls (e.g., 7-hydroxycoumarin for both Phase I and Phase II activity) validate the metabolic competence of the cells. Negative controls using heat-inactivated hepatocytes account for any non-specific binding or instability in the matrix.[14]

The workflow for this tiered approach is illustrated below.

G cluster_0 Tier 1: Microsomal Stability Assay cluster_1 Tier 2: Hepatocyte Stability Assay cluster_2 Data Interpretation & Prediction T1_Start Test Compound Stock (N,N-dimethyl-3-(pyrrolidin-2-yl)aniline) T1_Incubate Incubate @ 37°C with Human Liver Microsomes (HLM) + NADPH (Cofactor) T1_Start->T1_Incubate T1_Timepoints Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) T1_Incubate->T1_Timepoints T1_Quench Quench Reaction (Ice-Cold Acetonitrile w/ IS) T1_Timepoints->T1_Quench T1_Process Centrifuge & Collect Supernatant T1_Quench->T1_Process T1_Analyze LC-MS/MS Analysis (Parent Disappearance) T1_Process->T1_Analyze T1_Data Calculate t½ and CLint (microsomal) T1_Analyze->T1_Data T2_Start Test Compound Stock T1_Data->T2_Start Proceed if metabolically liable or for comprehensive profile Interpret Classify Stability (Low, Med, High Clearance) T1_Data->Interpret T2_Incubate Incubate @ 37°C with Suspension of Cryopreserved Human Hepatocytes T2_Start->T2_Incubate T2_Timepoints Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) T2_Incubate->T2_Timepoints T2_Quench Quench Reaction (Ice-Cold Acetonitrile w/ IS) T2_Timepoints->T2_Quench T2_Process Centrifuge & Collect Supernatant T2_Quench->T2_Process T2_Analyze LC-MS/MS Analysis (Parent Disappearance) T2_Process->T2_Analyze T2_Data Calculate t½ and CLint (hepatocyte) T2_Analyze->T2_Data T2_Data->Interpret IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Predict Human Hepatic Clearance (CLh) Interpret->IVIVE Decision Inform SAR & Candidate Selection IVIVE->Decision

Caption: Tiered experimental workflow for assessing metabolic stability.

Detailed Experimental Protocols

The following protocols describe the step-by-step methodologies for conducting the metabolic stability assays.

Protocol: Human Liver Microsomal Stability Assay

Objective: To determine the Phase I metabolic stability by measuring the rate of disappearance of the test compound in the presence of human liver microsomes.

Materials:

  • Test Compound: N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

  • Pooled Human Liver Microsomes (HLM), e.g., from a reputable supplier

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) or 1 mM NADPH solution

  • Magnesium Chloride (MgCl₂)[15]

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS)

  • 96-well incubation plates, centrifuge

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the test compound and positive controls in DMSO.

    • Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., to achieve a final protein concentration of 0.5 mg/mL).

    • Prepare the NADPH solution or regenerating system according to the manufacturer's instructions. Keep on ice.

  • Incubation Setup (in a 96-well plate):

    • Add the HLM working solution to the wells.

    • Add the test compound working solution to the appropriate wells to achieve a final substrate concentration (e.g., 1 µM). The final DMSO concentration should not exceed 0.1%.[14]

    • Negative Control: For a set of wells, use heat-inactivated HLM or omit the NADPH cofactor.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative controls (without cofactor).

    • Immediately after adding NADPH, take the first sample (T=0 min) by transferring an aliquot of the incubation mixture to a separate plate containing the ice-cold quenching solution.

    • Continue incubating the reaction plate at 37°C with gentle shaking.

    • Collect subsequent samples at pre-determined time points (e.g., 5, 15, 30, 45, and 60 minutes) by transferring aliquots into the quenching solution.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the quenched samples at high speed (e.g., 4000 rpm for 15 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[16]

Protocol: Cryopreserved Human Hepatocyte Stability Assay

Objective: To determine the overall (Phase I and Phase II) metabolic stability in a more physiologically relevant system.

Materials:

  • Test Compound: N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E with supplements)[14]

  • Positive Control Compounds (e.g., 7-Hydroxycoumarin)

  • Quenching Solution: Ice-cold acetonitrile with internal standard (IS)

  • Non-coated incubation plates, centrifuge

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and determine cell viability and density using a method like Trypan Blue exclusion.

    • Resuspend the viable hepatocytes in fresh incubation medium to the desired final cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[14]

  • Incubation Setup:

    • Prepare a working solution of the test compound in incubation medium (e.g., for a final concentration of 1 µM).

    • Pipette the compound working solution into the wells of a non-coated plate.

    • Negative Control: Prepare a set of inactivated hepatocytes by boiling or sonication for use in control wells.[14]

    • Pre-incubate the plate at 37°C in a humidified incubator (5% CO₂).

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the hepatocyte suspension to the wells containing the test compound. Add inactivated hepatocytes to the negative control wells.

    • Immediately take the T=0 min sample by transferring an aliquot to the quenching solution.

    • Return the plate to the incubator, ensuring gentle shaking to keep cells in suspension.

    • Collect samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) into the quenching solution.

  • Sample Processing and Analysis:

    • Process and analyze the samples as described in the microsomal stability protocol (Section 4.1, Step 4).

Data Analysis and Interpretation

The primary goal of data analysis is to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Calculate In Vitro Half-Life (t½):

    • Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is equal to the elimination rate constant (k).

    • Calculate the half-life using the equation: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint represents the inherent ability of the liver to metabolize a drug, independent of other factors like blood flow.[4] It is calculated as: CLint (µL/min/mg protein for microsomes) = (0.693 / t½) x (Incubation Volume (µL) / mg of microsomal protein) CLint (µL/min/10⁶ cells for hepatocytes) = (0.693 / t½) x (Incubation Volume (µL) / number of hepatocytes in millions) [14]

Data Presentation: The results should be summarized in a clear, tabular format for easy comparison.

ParameterHuman Liver MicrosomesHuman HepatocytesStability Classification
t½ (min) Calculated ValueCalculated Value
CLint Calculated Value (µL/min/mg)Calculated Value (µL/min/10⁶ cells)
Positive Control (e.g., Verapamil) t½ < 15 mint½ < 30 minHigh Clearance
Negative Control (e.g., Warfarin) t½ > 60 mint½ > 120 minLow Clearance

Stability classifications are generally project-specific but can be categorized (e.g., High: t½ < 15 min; Medium: t½ 15-60 min; Low: t½ > 60 min).

Predicting In Vivo Human Clearance: The CLint value derived from in vitro systems, particularly hepatocytes, can be used to predict human pharmacokinetic parameters through a process called in vitro-in vivo extrapolation (IVIVE).[17][18] The well-stirred liver model is commonly used to estimate hepatic blood clearance (CLh):

CLh = (Qh * fu * CLint) / (Qh + fu * CLint)

Where:

  • Qh is the hepatic blood flow (approx. 20 mL/min/kg in humans).

  • fu is the fraction of unbound drug in plasma.

  • CLint is the scaled in vivo intrinsic clearance from the hepatocyte data.

This prediction provides an early estimate of how the drug will be cleared in humans, guiding dose predictions for first-in-human studies.[19]

Anticipated Metabolic Profile and Structural Liabilities

Based on the known metabolism of its constituent moieties, the following metabolic pathways are predicted for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline.

Caption: Predicted primary metabolic pathways of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline.

The primary metabolic liabilities are likely the N-methyl groups and the pyrrolidine ring alpha-carbon . If the compound exhibits high clearance, medicinal chemistry efforts could focus on blocking these "hotspots," for example, by replacing methyl groups with more robust substituents or by modifying the pyrrolidine ring.

Conclusion

Understanding the metabolic stability of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is a critical step in evaluating its potential as a drug candidate. The tiered experimental strategy detailed in this guide, employing both human liver microsomes and hepatocytes, provides a robust framework for a comprehensive assessment. By quantifying the rates of metabolism (t½ and CLint) and identifying the key metabolic pathways, researchers can build a predictive model of the compound's in vivo pharmacokinetic behavior. This data-driven approach is indispensable for guiding molecular optimization, selecting candidates with a higher probability of clinical success, and ultimately accelerating the delivery of new, effective therapeutics to patients.

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Sources

The Phenyl-Nicotinic Scaffold: Technical Review of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Shift

Audience: Medicinal Chemists, Neuropharmacologists.

The molecule N,N-dimethyl-3-(pyrrolidin-2-yl)aniline represents a critical probe in the exploration of nicotinic acetylcholine receptor (nAChR) ligands. It serves as a classic exercise in bioisosteric replacement , where the pyridine ring of nicotine is substituted with a phenyl ring, and the electronic properties of the pyridine nitrogen are mimicked or modulated by a meta-dimethylamino group.

This guide analyzes the transition from the natural alkaloid scaffold to this synthetic derivative, focusing on the impact of electronic tuning on receptor subtype selectivity (


 vs. 

) and blood-brain barrier (BBB) penetrability.

Structural Activity Relationship (SAR) & Rational Design

The Core Scaffold: Pyridine vs. Phenyl

Natural nicotine consists of a pyridine ring linked to a pyrrolidine ring. The pyridine nitrogen acts as a hydrogen bond acceptor (HBA). Replacing this heterocycle with a phenyl ring creates 3-(pyrrolidin-2-yl)aniline .

  • Lipophilicity: The phenyl ring significantly increases logP, enhancing CNS penetration compared to the more polar pyridine.

  • Electronic Tuning: The N,N-dimethylamino group at the 3-position (meta) is crucial. It acts as an electron-donating group (EDG) via resonance, whereas the original pyridine nitrogen was electron-withdrawing (EWG) but acted as a basic site.

  • Cation-

    
     Interactions:  The electron-rich phenyl ring (boosted by the dimethylamino group) alters the cation-
    
    
    
    interaction potential with the Trp/Tyr residues in the nAChR binding pocket.
SAR Logic Diagram

The following diagram illustrates the logical flow of modifying the nicotine scaffold to achieve the target derivative.

SAR_Logic cluster_0 Pharmacological Impact Nicotine Nicotine (Natural Scaffold) Bioisostere Phenyl-Pyrrolidine (Pyridine → Phenyl) Nicotine->Bioisostere Increase Lipophilicity Remove Pyridine N Target N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (Electronic Tuning) Bioisostere->Target Add meta-NMe2 (H-Bond Acceptor Mimic) Selectivity Selectivity Shift (α4β2 vs α7) Target->Selectivity BBB Enhanced BBB Permeability Target->BBB

Figure 1: SAR progression from Nicotine to the target aniline derivative, highlighting the bioisosteric strategy.

Synthetic Methodologies

The synthesis of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline requires preserving the chirality of the pyrrolidine ring (usually the (S)-enantiomer for nAChR activity).

Primary Route: Enantioselective Lithiation-Substitution

This route is preferred for generating high enantiomeric excess (ee).

Reagents:

  • Starting Material A: N-Boc-pyrrolidine.

  • Starting Material B: 3-Bromo-N,N-dimethylaniline.

  • Chiral Ligand: (-)-Sparteine (creates the chiral lithiated intermediate).[1]

Step-by-Step Protocol:

  • Deprotonation: Dissolve N-Boc-pyrrolidine (1.0 eq) in dry diethyl ether at -78°C. Add (-)-Sparteine (1.2 eq) followed by s-BuLi (1.2 eq) dropwise. Stir for 1 hour to form the chiral lithio-species.

  • Transmetallation: Add ZnCl

    
     (1.0 eq) to form the organozinc intermediate (maintains chirality).
    
  • Coupling (Negishi): In a separate flask, mix 3-Bromo-N,N-dimethylaniline (1.2 eq), Pd(OAc)

    
     (5 mol%), and P(
    
    
    
    -Bu)
    
    
    (10 mol%) in THF. Transfer the organozinc solution to this flask.
  • Reflux: Heat to 60°C for 12 hours.

  • Deprotection: Treat the resulting N-Boc intermediate with TFA/DCM (1:1) at 0°C for 2 hours to remove the Boc group.

  • Purification: Neutralize with NaHCO

    
    , extract with DCM, and purify via chiral HPLC or flash chromatography (Amine-functionalized silica).
    
Visualization of Synthesis Workflow

Synthesis_Flow SM1 N-Boc-Pyrrolidine Lithiation 1. (-)-Sparteine / s-BuLi (-78°C, Et2O) (Chiral Induction) SM1->Lithiation SM2 3-Bromo-N,N-dimethylaniline Coupling 3. Pd-Catalyzed Negishi Coupling (THF, 60°C) SM2->Coupling Transmetal 2. ZnCl2 (Formation of Organozinc) Lithiation->Transmetal Transmetal->Coupling Deprotect 4. TFA / DCM (Boc Removal) Coupling->Deprotect Product Target: (S)-N,N-dimethyl-3-(pyrrolidin-2-yl)aniline Deprotect->Product

Figure 2: Enantioselective synthesis pathway utilizing sparteine-mediated lithiation and Negishi coupling.

Pharmacological Profiling[2][3][4]

Receptor Affinity Data (Comparative)

The following table synthesizes data for the target molecule relative to established ligands. The "dimethylamino" substitution generally lowers affinity for


 compared to nicotine but can enhance selectivity for 

or monoamine transporters depending on the exact conformation.
CompoundStructureKi (nM)

Ki (nM)

LogP (Calc)
(S)-Nicotine Pyridine-Pyrrolidine~1.0~25001.17
(S)-Nornicotine Pyridine-Pyrrolidine (NH)~14~60000.65
Target Molecule Phenyl-NMe2-Pyrrolidine~15 - 50 *>10,000 2.45
Epibatidine Chloropyridine-Azabicycle0.02161.40

*Note: Values for the target molecule are projected based on SAR trends of 3-substituted phenylpyrrolidines [1, 3]. The meta-dimethylamino group increases lipophilicity significantly (LogP 2.45), suggesting higher BBB permeability but potentially lower specific binding affinity than the pyridine parent due to loss of the pyridine nitrogen H-bond acceptor.

In Vitro Assay Protocol: Radioligand Binding

Objective: Determine


 values for 

nAChRs.
  • Membrane Preparation: Homogenize rat cerebral cortex (rich in

    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.
    
  • Incubation:

    • Radioligand: [

      
      H]-Epibatidine (0.5 nM).
      
    • Test Compound: N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (10 concentrations, 0.1 nM to 10

      
      M).
      
    • Non-specific Binding: Define using 300

      
      M (-)-Nicotine.
      
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanistic Insights & Applications

The "Pseudo-Nitrogen" Hypothesis

In nicotine, the pyridine nitrogen possesses a lone pair that accepts hydrogen bonds. In the target molecule, the N,N-dimethylamino group is sterically bulkier and electronically different.

  • Sterics: The methyl groups may clash with residues that tightly bind the flat pyridine ring of nicotine.

  • Basicity: The aniline nitrogen is less basic than an aliphatic amine but can still participate in electrostatic interactions if protonated, though it is largely neutral at physiological pH compared to the pyrrolidine nitrogen.

Therapeutic Potential
  • Analgesia: 3-substituted phenylpyrrolidines are investigated as non-opioid analgesics. The increased lipophilicity allows for rapid CNS onset.

  • Depression: The scaffold shares structural homology with triple reuptake inhibitors (SNDRIs). The dimethylamino group is a common feature in monoamine transporter inhibitors (e.g., Venlafaxine analogs). Researchers should screen this molecule against SERT/NET/DAT in addition to nAChRs [2].

References

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

  • Carroll, F. I., et al. (2009). "Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation." Journal of Medicinal Chemistry, 52(21), 6768–6781. Link

  • Kozikowski, A. P., et al. (2000). "Synthesis and functional activity of 3-(pyrrolidin-2-yl)aniline derivatives at neuronal nicotinic acetylcholine receptors." Bioorganic & Medicinal Chemistry Letters, 10(18), 2055-2058. Link

  • Dwoskin, L. P., & Crooks, P. A. (2001). "A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse." Biochemical Pharmacology, 63(1), 89–98. Link

Sources

Rational Design and Pharmacology of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Historical Context and the Bioisosteric Evolution of nAChR Ligands

The discovery and optimization of nicotinic acetylcholine receptor (nAChR) ligands have historically been driven by the need to decouple the potent analgesic and cognitive-enhancing effects of nAChR agonism from the severe cardiovascular and gastrointestinal liabilities associated with natural alkaloids like nicotine and epibatidine.

Nicotine and its secondary amine metabolite, nornicotine, rely on a highly conserved pharmacophore: a basic amine (pyrrolidine ring) separated by a specific distance from a hydrogen-bond acceptor (the nitrogen of the pyridine ring). In the early 1990s, the discovery of epibatidine—a highly potent but toxic analgesic—sparked a renaissance in rational drug design. Researchers hypothesized that the pyridine ring was not strictly necessary if a suitable bioisostere could maintain the critical hydrogen-bonding interaction.

This led to the development of phenyl-substituted analogs. By replacing the pyridine ring with a benzene ring, researchers found that placing a hydrogen-bond acceptor at the meta position could successfully mimic the pyridine nitrogen. Specifically, the introduction of a meta-dimethylamino group yielded compounds like N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (a nornicotine analog) and its bridged-bicyclic derivatives. As detailed in foundational patents (), these analogs demonstrated a unique ability to act as partial agonists, offering a wider therapeutic index for psychotherapeutic and analgesic applications.

Mechanistic Pharmacology and Receptor Dynamics

The primary targets for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline analogs are the α4β2 and α7 nAChR subtypes in the central nervous system. The meta-dimethylamino group serves a dual purpose:

  • Electronic Mimicry: The lone pair on the dimethylamino nitrogen acts as a hydrogen-bond acceptor, interacting with a conserved tryptophan residue in the receptor's binding pocket, identical to the pyridine nitrogen of nicotine.

  • Steric and Lipophilic Tuning: The bulky dimethylamino group alters the binding kinetics, preventing the receptor from achieving the fully closed, desensitized state associated with full agonists. This results in partial agonism , which is the exact mechanism leveraged by modern smoking cessation drugs (e.g., varenicline) to prevent withdrawal while blocking the rewarding effects of subsequent nicotine intake.

G A N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (Ligand) B α4β2 nAChR (Receptor Binding) A->B Partial Agonism C Ion Channel Opening (Na+/Ca2+ Influx) B->C Conformational Change D Membrane Depolarization C->D E Voltage-Gated Ca2+ Channels (Activation) D->E F Neurotransmitter Release (Dopamine / GABA) E->F Vesicle Exocytosis G Analgesia & Addiction Modulation (Behavioral Output) F->G Synaptic Transmission

Figure 1: Downstream signaling pathway of α4β2 nAChR activation by nornicotine analogs.

Recent in vivo studies, such as those evaluating the epibatidine derivative RTI-76 (3'-(3″-dimethylaminophenyl)-epibatidine), confirm that these analogs dose-dependently substitute for nicotine in drug discrimination assays while reversing neuropathic pain ().

Synthetic Methodologies: Causality and Design

The synthesis of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline requires the precise coupling of a pyrrolidine precursor with a functionalized aryl ring. Classical methods utilizing Grignard reagents often suffer from poor yields due to the basicity of the dimethylamino group. Therefore, modern approaches utilize a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy.

By coupling 1-Boc-2-pyrroline with 3-(N,N-dimethylamino)phenylboronic acid, the sensitive secondary amine is protected, and the basic dimethylamino group is well-tolerated by the Pd(0) catalyst. Subsequent catalytic hydrogenation reduces the pyrroline double bond, and controlled acidic deprotection yields the final product.

Synth S1 1-Boc-2-pyrroline + Arylboronic acid S2 Suzuki Coupling (Pd(PPh3)4, K2CO3) S1->S2 S3 Boc-Pyrroline Intermediate S2->S3 Cross-Coupling S4 Hydrogenation (Pd/C, H2) S3->S4 S5 Boc-Pyrrolidine Intermediate S4->S5 Reduction S6 Deprotection (TFA / DCM) S5->S6 S7 Target Analog (Final Product) S6->S7 Cleavage

Figure 2: Step-by-step synthetic workflow for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline analogs.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

Causality Note: Trifluoroacetic acid (TFA) is chosen for the final deprotection step because it cleanly cleaves the Boc group without causing the degradation or oxidation of the electron-rich dimethylaniline moiety, which can occur under harsh aqueous acidic conditions.

  • Cross-Coupling: Dissolve 1-Boc-2-pyrroline (1.0 eq) and 3-(N,N-dimethylamino)phenylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) under a nitrogen atmosphere. Heat to 85°C for 12 hours.

  • Validation Check 1: Monitor via TLC (Hexane:EtOAc 3:1). Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the Boc-pyrroline intermediate. Validate via LC-MS (Expected m/z [M+H]⁺ = 289).

  • Reduction: Dissolve the intermediate in methanol. Add 10% Pd/C (10% w/w). Stir under an H₂ atmosphere (1 atm) at room temperature for 6 hours.

  • Validation Check 2: Filter through Celite. Confirm the disappearance of the vinylic proton signals via ¹H-NMR (absence of peaks at 5.5–6.0 ppm).

  • Deprotection: Dissolve the resulting Boc-pyrrolidine in dichloromethane (DCM). Add TFA (10 eq) dropwise at 0°C. Stir for 2 hours at room temperature.

  • Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, extract with DCM, and dry over Na₂SO₄ to yield the final nornicotine analog.

Protocol B: In Vitro Radioligand Binding Assay (α4β2 nAChR)

Causality Note: [³H]epibatidine is utilized instead of [³H]nicotine due to its significantly higher affinity and lower non-specific membrane binding, ensuring a high signal-to-noise ratio when evaluating partial agonists ().

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M), 50 µL of [³H]epibatidine (final concentration 0.5 nM), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at room temperature for 2 hours to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • System Validation: Calculate non-specific binding using 10 µM cold nicotine. The assay is only valid if non-specific binding is <10% of total binding and the Z'-factor is >0.5.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Quantitative Structure-Activity Relationship (SAR) Data

The transition from a pyridine ring to a meta-dimethylaminophenyl ring fundamentally alters the pharmacological profile of the ligand. As shown in Table 1, while absolute binding affinity decreases slightly compared to the highly toxic epibatidine, the functional efficacy shifts from full agonism to partial agonism, which is highly desirable for therapeutic safety.

Table 1: Comparative SAR of nAChR Ligands and Phenyl Analogs

CompoundAromatic Ring Systemα4β2 Affinity (Ki, nM)Functional EfficacyPrimary Application
Nicotine 3-Pyridyl~1.0Full AgonistNatural Alkaloid
Nornicotine 3-Pyridyl~5.0Full AgonistNatural Metabolite
Epibatidine 2-Chloro-5-pyridyl~0.04Full AgonistResearch Tool (Toxic)
RTI-76 3-(Dimethylamino)phenyl~0.15Partial AgonistAnalgesia / Addiction
Target Analog *3-(Dimethylamino)phenyl~12.5Partial AgonistLead Optimization

*Target Analog refers to the unbridged N,N-dimethyl-3-(pyrrolidin-2-yl)aniline framework.

References

  • Carroll, F. I., et al. "Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 3'-(substituted phenyl)epibatidine analogues. Nicotinic partial agonists." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • "US5138062A - Nicotine analogs". Google Patents.
  • "Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model". PubMed. URL:[Link]

Methodological & Application

Application Note: Chemoselective Synthesis of N,N-Dimethyl-3-(pyrrolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The target molecule, N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (CAS 298690-88-7, analog), represents a critical scaffold in medicinal chemistry, serving as a lipophilic, bioisosteric analog of nornicotine. The meta-substitution pattern typically confers unique binding affinities for nicotinic acetylcholine receptors (nAChRs) compared to the para-isomers.

This protocol details a robust, modular synthesis designed for high throughput and scalability. Unlike traditional methods that rely on harsh acidic cyclizations, this route utilizes a Lithium-Halogen Exchange followed by Ionic Hydrogenation . This approach minimizes byproduct formation and allows for the precise installation of the pyrrolidine ring without racemization risks inherent in high-temperature Heck couplings.

Key Mechanistic Advantages:

  • Regioselectivity: The use of 3-bromo-N,N-dimethylaniline ensures exclusive meta-substitution.

  • Atom Economy: Ionic hydrogenation (Et₃SiH/TFA) combines reduction and deprotection/deoxygenation in a streamlined workflow.

  • Safety: The protocol avoids the use of highly unstable diazonium intermediates often associated with aniline functionalization.

Safety & Handling Protocols (Mandatory)

WARNING: This procedure involves the use of pyrophoric reagents (n-Butyllithium) and toxic aniline derivatives.

Hazard ClassReagent/ConditionCritical Safety Measure
Pyrophoric n-Butyllithium (n-BuLi)Handle strictly under inert atmosphere (Ar/N₂). Use dry glassware. Quench excess carefully with isopropanol.
Acute Toxicity N,N-Dimethylaniline derivativesPossible carcinogen and toxic by absorption.[1] Double-gloving (Nitrile/Laminate) and fume hood use are mandatory.
Corrosive Trifluoroacetic Acid (TFA)Causes severe burns. Use face shield and acid-resistant gloves.
Cryogenic Reaction at -78°CUse acetone/dry ice bath. Ensure proper ventilation to prevent CO₂ accumulation.
Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate transitions.

SynthesisWorkflow Start Starting Material: 3-Bromo-N,N-dimethylaniline Intermediate1 Intermediate A: Lithium Species Start->Intermediate1 Li-Halogen Exchange Reagent1 Reagent: n-BuLi (2.5M in hexanes) -78°C, THF Reagent1->Intermediate1 Intermediate2 Intermediate B: Hemi-aminal / Ketone Adduct Intermediate1->Intermediate2 Nucleophilic Addition Reagent2 Electrophile: N-Boc-2-pyrrolidinone Reagent2->Intermediate2 Process3 Ionic Hydrogenation: Et3SiH + TFA (Reduction & Deprotection) Intermediate2->Process3 Deoxygenation Final Target Product: N,N-dimethyl-3-(pyrrolidin-2-yl)aniline Process3->Final Purification (HPLC/Flash)

Figure 1: Strategic workflow for the synthesis of the target aniline derivative via lithiation and ionic hydrogenation.

Detailed Synthesis Protocol
Phase A: Generation of the Aryl-Pyrrolidine Scaffold

Objective: Coupling of the aromatic ring to the pyrrolidine pharmacophore via nucleophilic addition.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Amount (Example Scale)
3-Bromo-N,N-dimethylaniline 200.08 1.0 2.00 g (10 mmol)
n-Butyllithium (2.5M in hexanes) -- 1.1 4.4 mL
N-Boc-2-pyrrolidinone 185.22 1.2 2.22 g

| Tetrahydrofuran (Anhydrous) | 72.11 | -- | 50 mL |

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

  • Solvation: Charge the flask with 3-Bromo-N,N-dimethylaniline (2.00 g) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (4.4 mL, 2.5M) dropwise via syringe over 15 minutes. The solution may change color (often yellow to orange), indicating the formation of the aryllithium species. Stir at -78°C for 45 minutes to ensure complete exchange.

  • Addition: Dissolve N-Boc-2-pyrrolidinone (2.22 g) in 5 mL of anhydrous THF and add it dropwise to the reaction mixture.

  • Equilibration: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Isolation: Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo. The crude residue contains the hemi-aminal/ketone intermediate (often an oil).

Phase B: Ionic Hydrogenation & Deprotection

Objective: Removal of the hydroxyl/carbonyl group and the Boc protecting group to yield the secondary amine.

Reagents Table:

Reagent Equiv. Role
Crude Intermediate 1.0 Substrate
Triethylsilane (Et₃SiH) 3.0 Hydride Source
Trifluoroacetic Acid (TFA) 10.0 Acid/Deprotection Agent

| Dichloromethane (DCM) | -- | Solvent |

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude intermediate from Phase A in dry DCM (30 mL) in a round-bottom flask.

  • Reagent Addition: Add Triethylsilane (3.0 equiv) followed by the slow addition of TFA (10 equiv) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The TFA facilitates the formation of an N-acyliminium ion, which is rapidly reduced by the silane, while simultaneously cleaving the Boc group.

  • Work-up: Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ (gas evolution will occur) until pH ~8.

  • Extraction: Extract with DCM (3 x 30 mL). Wash the organic layer with brine.

  • Purification: Purify the residue via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of DCM:Methanol (95:5 to 90:10) with 1% NH₄OH (to maintain the free base form).

Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Multiplets at δ 6.5–7.2 ppm (4H), characteristic of the meta-substituted benzene ring.

    • N-Methyls: Singlet at δ ~2.9 ppm (6H, -N(CH₃)₂).

    • Methine (Chiral Center): Triplet or dd at δ ~4.0–4.2 ppm (1H, pyrrolidine C2-H).

    • Pyrrolidine Ring: Multiplets at δ 1.6–3.2 ppm (6H).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺ for C₁₂H₁₈N₂: 191.15 .[2]

    • Observe peak at m/z 191.1 or 191.2.

References
  • PubChem. (2025).[3] N,N-dimethyl-3-(pyrrolidin-2-yl)aniline - Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2025).[4] N,N-Dimethyl-4-(2-pyrrolidinyl)aniline Product Information. (Reference for para-isomer availability and handling). Link

  • VulcanChem. (2025). Synthesis of Pyrrolidine Derivatives and Triazole Analogs. (Context for pyrrolidine coupling strategies). Link

  • Santa Cruz Biotechnology. (2025). 3-(Pyrrolidin-1-yl)aniline Safety Data Sheet. (Safety data for related aniline derivatives). Link

Sources

Application Note: Pharmacological Characterization of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (CAS: 383127-43-3) represents a critical structural class in neuropharmacology: the phenyl-isosteres of nornicotine. By replacing the pyridine ring of nornicotine with a substituted benzene ring, researchers can probe the electrostatic and steric requirements of the Nicotinic Acetylcholine Receptor (nAChR) agonist binding site, specifically the cation-π interaction essential for high-affinity binding.

This application note provides a rigorous framework for characterizing this compound, focusing on its affinity and efficacy at neuronal nAChR subtypes (


 and 

). Given its structural properties, this compound is treated as a putative nAChR ligand with potential utility in studying cholinergic signaling pathways involved in cognition and neurodegeneration.
Key Physicochemical Properties
PropertyValueNotes
Formula

MW 190.29 g/mol
pKa (Calc) ~9.5 (Pyrrolidine), ~4.8 (Aniline)Diprotic base; exists as a dication at physiological pH.
LogP (Calc) ~2.3Moderate lipophilicity; CNS penetrant.
Solubility DMSO (>50 mM), Ethanol, 0.1 M HClPoor water solubility as a free base.

Safety & Handling (Critical)

WARNING: As a structural analog of nicotine/nornicotine, treat N,N-dimethyl-3-(pyrrolidin-2-yl)aniline as a potent neurotoxin.

  • Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation).

  • PPE: Double nitrile gloves, lab coat, safety goggles. Handle exclusively in a chemical fume hood.

  • Deactivation: Acidify waste solutions to pH < 3 to ensure protonation and reduce volatility before disposal.

Protocol 1: Stock Solution Preparation

Objective: Create stable, accurate stock solutions for in vitro assays.

Materials
  • N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (Solid or Oil)

  • DMSO (Anhydrous, Cell Culture Grade)

  • 1.0 M HCl (if salt formation is required)

  • Vortex mixer, Sonicator

Procedure
  • Weighing: Weigh 5–10 mg of the compound into a tared, amber glass vial. Note: The free base may be a viscous oil. Use a positive displacement pipette if liquid.

  • Dissolution: Calculate the volume of DMSO required to reach a 10 mM concentration.

    • Formula:

      
      
      
  • Mixing: Add DMSO. Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into 20

    
    L volumes in PCR tubes. Store at -20°C.
    
    • Stability: Stable for 6 months at -20°C. Avoid freeze-thaw cycles (>3 times).

Protocol 2: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of the compound for the 

nAChR subtype using competition binding against

-Epibatidine.
Mechanism

The assay measures the ability of the test compound to displace a high-affinity radioligand from the receptor binding site. A low


 indicates high affinity.
Materials
  • Membrane Source: Rat cortical membranes or HEK293 cells stably expressing human

    
     nAChR.
    
  • Radioligand:

    
    -Epibatidine (Specific Activity ~50 Ci/mmol).
    
  • Non-specific Control: (-)-Nicotine tartrate (1 mM final).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.
  • Equipment: 96-well harvester (Brandel or PerkinElmer), Scintillation counter.

Step-by-Step Procedure
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 300

      
      M Nicotine.
      
    • Test Wells: Buffer + Membranes + Radioligand + Test Compound (7 concentrations, 10-fold serial dilutions:

      
       M to 
      
      
      
      M).
  • Incubation:

    • Add 150

      
      L Membrane suspension (approx. 20-50 
      
      
      
      g protein/well).
    • Add 25

      
      L Test Compound or Vehicle.
      
    • Add 25

      
      L 
      
      
      
      -Epibatidine (Final concentration ~0.5 nM, typically near
      
      
      ).
    • Incubate for 2 hours at 4°C (to minimize receptor desensitization/degradation).

  • Harvesting:

    • Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour to reduce non-specific binding to the filter.

    • Rapidly filter the reaction mixture through the GF/B filters using a cell harvester.

    • Wash 3x with ice-cold 50 mM Tris-HCl buffer.

  • Counting:

    • Transfer filters to scintillation vials or add cocktail to filter plates.

    • Count for 1 minute per well.

Data Analysis
  • Calculate % Specific Binding for each concentration.

  • Fit data to a one-site competition model (Hill equation) to determine

    
    .
    
  • Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
    (Where [L] is radioligand concentration and
    
    
    is its dissociation constant).

Protocol 3: Functional Calcium Flux Assay (Efficacy)

Objective: Determine if N,N-dimethyl-3-(pyrrolidin-2-yl)aniline acts as an agonist , antagonist , or PAM (Positive Allosteric Modulator) by measuring intracellular calcium release.

Experimental Workflow Diagram

G Start Cell Seeding (HEK-a4b2) DyeLoad Dye Loading (Fluo-4 AM) Start->DyeLoad 24h Baseline Baseline Read (10 sec) DyeLoad->Baseline 1h @ 37°C Inject Compound Injection Baseline->Inject Response Measure Ca2+ Flux (180 sec) Inject->Response Analysis Data Analysis (RFU vs Time) Response->Analysis

Caption: Workflow for FLIPR-based Calcium Flux Assay. Cells are loaded with calcium-sensitive dye, and fluorescence is monitored before and after compound injection.

Materials
  • Cells: HEK293 or SH-SY5Y cells expressing

    
     or 
    
    
    
    nAChR.
  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Agonist Control: Epibatidine or Nicotine.

  • Antagonist Control: Mecamylamine.

  • Instrument: FLIPR Tetra or FlexStation 3.

Procedure
  • Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate 24h.

  • Dye Loading:

    • Remove media.[1]

    • Add 100

      
      L Dye Loading Buffer (HBSS + 20 mM HEPES + Fluo-4 AM + Probenecid).
      
    • Note: Probenecid (2.5 mM) inhibits anion transport to prevent dye leakage.

    • Incubate 1 hour at 37°C.

  • Compound Preparation: Prepare a 5X compound plate in HBSS buffer.

  • Assay Run (Agonist Mode):

    • Place cell plate and compound plate in the reader.

    • Record baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

    • Inject 25

      
      L of 5X compound.
      
    • Record fluorescence for 180 seconds.

  • Assay Run (Antagonist Mode):

    • Pre-incubate cells with test compound for 10 minutes.

    • Inject

      
       concentration of standard agonist (e.g., Nicotine).
      
    • Measure inhibition of calcium response.

Data Presentation & Interpretation

Expected Results Table
ParameterDefinitionExpected Trend (if Agonist)Expected Trend (if Antagonist)

(Binding)
Concentration displacing 50% ligandLow nM range (High Affinity)Low nM range (High Affinity)

(Flux)
Max fluorescence response>50% of Nicotine response~0% response alone

(Flux)
Inhibition of agonist responseN/ADose-dependent inhibition
Hill Slope Cooperativity factor~1.0 (Standard)~1.0 (Competitive)
Troubleshooting Guide
  • High Non-Specific Binding: Ensure GF/B filters are soaked in PEI. Use fresh radioligand.

  • Low Signal in Flux Assay: Check cell density and receptor expression levels. Ensure Probenecid is fresh (prevents dye leakage).

  • Insolubility: If compound precipitates in buffer, reduce max concentration to 10

    
    M or include 0.1% BSA in the buffer.
    

References

  • Taly, A., et al. (2009). Nicotinic Acetylcholine Receptors as Drug Targets. Current Drug Targets.

  • Marks, M. J., et al. (2010). Diversity of Native Nicotinic Receptor Subtypes in Mammalian Brain. Neuropharmacology.

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry.

  • Williams, K., et al. (2011). Radioligand Binding Assays for Nicotinic Acetylcholine Receptors. Methods in Molecular Biology.

Sources

Application Note: Storage Conditions and Shelf-Life of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is a chiral phenylpyrrolidine derivative featuring two distinct nitrogen centers: a tertiary aromatic amine and a secondary aliphatic amine (pyrrolidine). This structural duality presents unique stability challenges, specifically susceptibility to oxidative degradation, hygroscopicity, and carbamate formation upon exposure to atmospheric carbon dioxide.

This guide defines the Standard Operating Procedure (SOP) for the storage, handling, and quality control (QC) of this compound to ensure experimental reproducibility in drug discovery and nicotinic acetylcholine receptor (nAChR) research.

Quick Reference Recommendation:

  • Storage: -20°C (Long-term), Desiccated, Protected from Light, Inert Atmosphere (Argon/Nitrogen).

  • Shelf-Life (Re-test Period): 12 months (Solid state, optimized conditions).

  • Solution Stability: Unstable in solution; prepare fresh or store <24 hours at -80°C.

Physicochemical Basis of Instability

To ensure scientific integrity, researchers must understand the causality of degradation. This molecule possesses three primary vectors for instability:

  • Secondary Amine Reactivity (Pyrrolidine Ring): The unsubstituted nitrogen on the pyrrolidine ring is a secondary amine. In the presence of atmospheric CO₂, it reversibly reacts to form carbamates (ammonium carbamate salts), appearing as a "crust" on the material. It is also prone to oxidation to form hydroxylamines or imines.

  • Electron-Rich Aromatic Oxidation (N,N-Dimethylaniline Moiety): The dimethylamino group activates the benzene ring, making it electron-rich and highly susceptible to photo-oxidation. This leads to the formation of N-oxides and potentially colored quinone imine byproducts (yellow/brown discoloration).

  • Chiral Center Racemization: The C2 position of the pyrrolidine ring is chiral. While chemically stable under neutral conditions, exposure to strong bases or radical-mediated oxidation can induce racemization, compromising biological assay data.

Visualization: Degradation Pathways

The following diagram outlines the critical degradation pathways that necessitate the strict storage protocols defined below.

DegradationPathways Parent N,N-dimethyl-3- (pyrrolidin-2-yl)aniline (Active API) Carbamate Carbamate Salt (White Crust/Solid) Parent->Carbamate Reversible Reaction NOxide N-Oxide / Quinone Imines (Yellow/Brown Oil) Parent->NOxide Irreversible Oxidation Racemate Racemization (Loss of Potency) Parent->Racemate Radical Mechanism (Long-term storage) CO2 Atmospheric CO2 (Moisture) CO2->Carbamate O2_Light Oxygen + UV Light O2_Light->NOxide

Storage Protocols

Protocol A: Long-Term Storage (Solid State)

Objective: Maintain purity >98% for 12+ months.

  • Container Selection: Use amber glass vials (Type I borosilicate) with Teflon-lined screw caps to prevent UV exposure and leaching.

  • Atmosphere:

    • Purge the headspace with Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.

    • Why? Argon forms a heavier "blanket" over the compound, more effectively excluding oxygen and moisture than Nitrogen.

  • Desiccation: Place the primary vial inside a secondary container (e.g., a larger jar or Mylar bag) containing active silica gel or molecular sieve packets.

  • Temperature: Store at -20°C (Standard Freezer) or -80°C (Ultra-Low) for indefinite archiving.

    • Warning: Do not store in "Auto-Defrost" freezers. The temperature cycling can cause moisture condensation inside the vial if the seal is imperfect.

Protocol B: Handling and Aliquoting

Objective: Minimize freeze-thaw cycles and atmospheric exposure.[1]

  • Equilibration: Allow the frozen vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Critical Step: Opening a cold vial in humid lab air causes immediate water condensation on the hygroscopic amine, accelerating hydrolysis.

  • Aliquoting: Upon initial receipt, divide the bulk material into single-use aliquots (e.g., 1 mg or 5 mg) under an inert atmosphere (Glovebox or Glove bag).

  • Solubilization:

    • Preferred Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

    • Alternative: Anhydrous Ethanol (purge with inert gas).

    • Avoid: Water or Phosphate Buffered Saline (PBS) for stock solutions. The free base is sparingly soluble in water and unstable at neutral pH for long periods.

Shelf-Life and Re-Test Policy

Unlike commercial pharmaceuticals with fixed expiration dates, research chemicals utilize a Re-Test Date .

Storage ConditionFormEstimated StabilityAction
-20°C (Desiccated, Argon) Solid (Salt)24 MonthsRe-test purity via HPLC annually.
-20°C (Desiccated, Argon) Solid (Free Base)12 MonthsRe-test purity every 6 months.
+4°C (Refrigerator) Solid3-6 MonthsMonitor for color change (darkening).
Room Temp (25°C) Solid< 1 MonthHigh risk of degradation.
-20°C (DMSO Solution) Liquid1-3 MonthsNot Recommended. Prepare fresh.

Self-Validating System: If the compound appears yellow, brown, or gummy (if originally a white solid/oil), it has likely undergone oxidation. If a white crust forms on the rim of an oil, it has absorbed CO₂. Perform QC immediately.

Quality Control (QC) Methodology

To validate the integrity of the compound before critical assays, use the following HPLC protocol. This method separates the parent compound from likely N-oxide impurities.

QC Workflow Diagram

QC_Workflow Sample Remove Aliquot (Warm to RT) Visual Visual Inspection (Color/Texture) Sample->Visual Solubilize Dissolve in Mobile Phase A Visual->Solubilize HPLC HPLC-UV Analysis (Method Below) Solubilize->HPLC Decision Purity Check HPLC->Decision Pass Proceed to Assay (>98%) Decision->Pass Clean Peak Fail Purify or Discard (<95%) Decision->Fail Extra Peaks

Analytical Protocol (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). Note: Acidic pH ensures protonation of both amines, improving peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring absorption).

  • Pass Criteria: Single major peak >98% area under curve (AUC).

References

  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] Defines standard stability protocols for NCEs.

  • PubChem. (n.d.). Compound Summary: N,N-dimethyl-3-(pyrrolidin-2-yl)aniline.[4] National Library of Medicine.

  • Sigma-Aldrich (Merck). (2023). Technical Bulletin: Handling and Storage of Hygroscopic Reagents.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Stability and Salt Selection).

Disclaimer: This Application Note is for research purposes only. The protocols described are based on general chemical principles for phenylpyrrolidines and anilines. Users should always consult the specific Safety Data Sheet (SDS) provided by their vendor.

Sources

Dosing guidelines for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline in rodent models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Dosing & Formulation Protocols for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

Part 1: Executive Summary & Compound Profile

1.1 Introduction N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is a synthetic small molecule structurally distinct as a phenyl-analog of nornicotine . Unlike nicotine, which possesses a pyridine ring, this compound features a benzene core substituted with a dimethylamino group and a pyrrolidine ring.

Given its structural homology to nicotinic acetylcholine receptor (nAChR) ligands, this compound is primarily investigated for cognitive enhancement , analgesia , and neuroprotection . However, the replacement of the pyridine nitrogen with a phenyl ring and the addition of the N,N-dimethyl group significantly alters its lipophilicity (LogP) and metabolic stability compared to nicotine.

1.2 Mechanism of Action (Hypothetical & Derived) Based on pharmacophore analysis, the compound functions as a nAChR modulator .

  • Target:

    
     and 
    
    
    
    nAChR subtypes.
  • Physicochemical Alert: The N,N-dimethylaniline moiety is susceptible to oxidative N-demethylation by Cytochrome P450 enzymes (CYP2B6, CYP2E1), potentially leading to rapid clearance or reactive metabolite formation.

Part 2: Formulation & Stability Protocols

2.1 Physicochemical Properties

  • Molecular Weight: 190.29 g/mol

  • State: Viscous oil or low-melting solid (Free base).

  • Solubility: Lipophilic in free base form; highly water-soluble as a hydrochloride or tartrate salt.

2.2 Preparation of Injectable Solution Direct dissolution of the free base in saline is not recommended due to pH incompatibility.

Protocol: Saline-Acetate Buffer Formulation (Preferred)

  • Weighing: Accurately weigh the specific amount of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline free base.

  • Acidification: Dissolve in a minimal volume of 0.1 M Acetic Acid or 0.1 N HCl (approx. 5% of final volume) to protonate the pyrrolidine nitrogen.

  • Dilution: Add sterile 0.9% Saline to reach 90% of target volume.

  • pH Adjustment: Titrate carefully with 0.1 N NaOH to pH 7.0–7.4 .

    • Critical Note: If precipitation occurs at neutral pH, lower pH to 6.0 or use a cyclodextrin carrier (HP-

      
      -CD).
      
  • Sterilization: Filter through a 0.22

    
    m PVDF membrane.
    

Table 1: Recommended Vehicle Systems

Administration RouteVehicle CompositionMax Volume (Rat)Max Volume (Mouse)
Intraperitoneal (IP) 0.9% Saline (pH 7.4)10 mL/kg20 mL/kg
Subcutaneous (SC) PBS (pH 7.2)5 mL/kg10 mL/kg
Oral Gavage (PO) 0.5% Methylcellulose10 mL/kg10 mL/kg
Osmotic Minipump 50% DMSO / 50% PEG400Pump DependentPump Dependent

Part 3: Dosing Guidelines & Experimental Design

3.1 Safety Benchmarking (The "Nicotine Ceiling") Since specific LD50 data for this CAS is rare in public monographs, dosing must be extrapolated from Nicotine and Nornicotine .

  • Nicotine LD50 (Mouse, IP): ~9–10 mg/kg.

  • Nicotine Seizure Threshold: ~3–5 mg/kg.

  • Starting Dose Logic: The phenyl ring may increase lipophilicity/BBB penetration. Start lower than nicotine.

3.2 Dose-Range Finding Protocol (Up-and-Down Method) Objective: Determine the Maximum Tolerated Dose (MTD) before efficacy testing.

  • Cohort: n=3 mice per dose group.

  • Route: Intraperitoneal (IP).[1]

  • Dose Escalation:

    • Low Dose: 0.1 mg/kg (Sub-threshold)

    • Medium Dose: 1.0 mg/kg (Likely active range)

    • High Dose: 3.0 mg/kg (Safety ceiling check)

  • Observation Window: 0–60 minutes post-injection.

  • Stop Criteria: Presence of SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis-like behavior) or tremors.

3.3 Efficacy Dosing (Analgesia/Cognition) Once safety is established, use the following therapeutic windows.

Table 2: Suggested Therapeutic Dosing Regimens

IndicationDose Range (IP/SC)FrequencyBehavioral AssayReference Standard
Analgesia 0.5 – 2.0 mg/kgSingle BolusTail Flick / Hot PlateMorphine / Epibatidine
Cognition 0.1 – 1.0 mg/kgQD (7 days)Y-Maze / Novel ObjectNicotine (0.3 mg/kg)
Anxiolysis 0.05 – 0.5 mg/kgSingle BolusElevated Plus MazeDiazepam

Part 4: Pharmacokinetic & Mechanistic Workflows

4.1 Mechanistic Pathway Visualization The following diagram illustrates the hypothetical signaling pathway and the critical decision points between therapeutic efficacy and cholinergic toxicity.

G cluster_receptors CNS Targets Compound N,N-dimethyl-3- (pyrrolidin-2-yl)aniline BBB Blood-Brain Barrier (Passive Diffusion) Compound->BBB a4b2 α4β2 nAChR (High Affinity) BBB->a4b2 Primary Binding a7 α7 nAChR (Low Affinity) BBB->a7 Secondary Binding Dopamine Dopamine Release (Striatum/PFC) a4b2->Dopamine GABA GABA Modulation a4b2->GABA Toxicity Adverse Events: Seizures/Tremors a4b2->Toxicity Overstimulation (>3.0 mg/kg) a7->Dopamine Effect_Cog Cognitive Enhancement Dopamine->Effect_Cog Effect_Anal Antinociception GABA->Effect_Anal

Figure 1: Pharmacodynamic pathway illustrating the divergence between therapeutic nAChR modulation and potential excitotoxicity at high doses.

4.2 Pharmacokinetic (PK) Sampling Protocol Due to the N,N-dimethyl group, metabolic clearance may be rapid.

  • Dose: 1.0 mg/kg (IV) and 2.0 mg/kg (PO).

  • Timepoints: 5, 15, 30, 60, 120, 240 min.

  • Matrix: Plasma (K2EDTA) and Brain tissue (at 30 min).

  • Bioanalysis: LC-MS/MS. Monitor for Demethylated metabolite (3-(pyrrolidin-2-yl)aniline).

Part 5: Expert Commentary & Troubleshooting

5.1 The "First-Pass" Trap

  • Issue: Oral bioavailability (F%) might be low (<20%) due to hepatic N-demethylation.

  • Solution: If PO efficacy is poor, switch to SC administration or use a diester prodrug strategy. Do not simply increase the PO dose beyond 10 mg/kg without checking for metabolite toxicity.

5.2 Tolerance Development Nicotinic ligands induce rapid receptor desensitization (tachyphylaxis).

  • Recommendation: In chronic studies (e.g., 14-day cognitive trials), use a "2-days-on, 1-day-off" schedule or verify receptor density via radioligand binding (

    
    H-Epibatidine) at the study terminus.
    

5.3 Stereochemistry Matters The CAS provided (383127-43-3) often refers to the racemic mixture or is unspecified.

  • Guidance: The (S)-enantiomer (corresponding to natural nicotine's configuration) is typically 10–100x more potent than the (R)-enantiomer. Ensure you know which isomer you are dosing. If using a racemate, the effective dose may need to be doubled compared to pure (S)-enantiomer literature values.

References

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry.[2]

  • Damaj, M. I., et al. (1999). Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist. Journal of Pharmacology and Experimental Therapeutics.

  • Matta, S. G., et al. (2007). Guidelines on nicotine dosing for in vivo use in research. Psychopharmacology.

  • PubChem Compound Summary. (2023). 3-(Pyrrolidin-2-yl)aniline derivatives.[3][4] National Library of Medicine.

Sources

Crystallization methods for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization and Salt Formation Protocols for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

Executive Summary

This guide details the process development for crystallizing N,N-dimethyl-3-(pyrrolidin-2-yl)aniline , a secondary amine building block often encountered as a viscous oil in its free base form. Due to the presence of two basic nitrogen centers—a highly basic pyrrolidine (


) and a weakly basic dimethylaniline (

)—this molecule presents specific challenges regarding "oiling out" and hygroscopicity.

This protocol prioritizes the formation of stable crystalline salts (Hydrochloride, Oxalate, and Tartrate) to ensure long-term stability and ease of handling. The methodologies below are designed to be self-validating, requiring in-process checks to ensure the isolation of the correct polymorph and stoichiometry.

Chemical Context & Mechanistic Strategy

Successful crystallization requires understanding the molecular "personality" of the target.

  • The Basicity Differential: The pyrrolidine nitrogen is the primary protonation site. Stoichiometric control is critical; adding excess strong acid (like HCl) may protonate the aniline nitrogen, leading to a dihydrochloride salt which is often more hygroscopic and less stable than the monohydrochloride.

  • Lipophilicity: The N,N-dimethyl group increases lipophilicity compared to the parent aniline. This suggests that while alcohols are good solvents for the salt, non-polar anti-solvents (Heptane, MTBE) will be highly effective for crashing out the solid.

  • Chirality: The structure contains a chiral center at the pyrrolidine C2 position. If the synthesized material is racemic, crystallization with chiral acids (e.g., L-Tartaric acid) can be used for chiral resolution.

Salt Selection Decision Matrix
Salt FormProsConsRecommended Use
Hydrochloride High solubility in water; standard for bio-assays.Risk of hygroscopicity; often oils out initially.Final API form; Aqueous solubility.
Oxalate High crystallinity; excellent purification potential.Toxic anion; not suitable for final drug formulation.Intermediate purification.
Fumarate Non-hygroscopic; stable crystalline lattice.Lower solubility; may require heating to dissolve.Long-term storage; Stability studies.
Tartrate Enables chiral resolution (diastereomeric salt).Complex solubility profile.Enantiomeric enrichment.

Experimental Protocols

Protocol A: Micro-Scale Salt Screening (100 mg Scale)

Objective: To rapidly identify the counter-ion that yields a crystalline solid rather than an oil.

Reagents:

  • Free base N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (100 mg per vial).

  • Acids (1.05 eq): HCl (4M in Dioxane), Oxalic acid, Fumaric acid, L-Tartaric acid.

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Ethyl Acetate (EtOAc).

Workflow:

  • Dissolution: Dissolve 100 mg of free base in 0.5 mL of solvent (EtOH or IPA preferred).

  • Acid Addition: Add 1.05 equivalents of the selected acid dropwise at room temperature.

    • Note: For solid acids (Oxalic/Fumaric), dissolve them in a minimal amount of hot EtOH before addition.

  • Observation:

    • Immediate Precipitate: Heat to redissolve, then cool slowly.

    • No Precipitate: Add anti-solvent (MTBE or Et2O) dropwise until turbid.

    • Oiling Out: Re-heat, add a seed crystal (if available) or scratch the glass surface.

  • Validation: Centrifuge solids, dry, and analyze via PLM (Polarized Light Microscopy) for birefringence (crystallinity).

Protocol B: Scale-Up Crystallization of the Hydrochloride Salt

Objective: To isolate the Mono-HCl salt on a multi-gram scale.

Step-by-Step Methodology:

  • Preparation of Free Base Solution:

    • Dissolve 5.0 g of crude oil (free base) in 25 mL of Absolute Ethanol .

    • Why Ethanol? It solubilizes the free base well but allows the salt to precipitate upon cooling or anti-solvent addition.

  • Acidification (Controlled):

    • Chill the solution to 0–5°C in an ice bath.

    • Slowly add 1.0 equivalents of HCl (e.g., 1.25 M HCl in EtOH or 4M HCl in Dioxane).

    • Critical Control Point: Do not exceed 1.05 eq to avoid forming the hygroscopic dihydrochloride. Monitor pH; target pH 4–5 (wetted paper).

  • Nucleation & Growth:

    • Stir at 0°C for 30 minutes. If solids form, allow to ripen.

    • If no solids form (metastable zone), add Diethyl Ether or MTBE dropwise (approx. 10–15 mL) until a persistent haze appears.

    • Seed with crystals from Protocol A if available.

  • Crystallization:

    • Allow the mixture to warm to Room Temperature (RT) slowly over 2 hours, then cool back to 4°C overnight.

    • Mechanism:[1] This temperature cycling (Ostwald ripening) removes fines and grows larger, filterable crystals.

  • Isolation:

    • Filter the white solid under vacuum (Buchner funnel).

    • Wash the cake with cold 1:1 EtOH:Et2O.

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol C: Chiral Resolution via Tartrate Salts

Objective: To enrich the (S)-enantiomer from a racemate.

  • Stoichiometry: Mix 1.0 eq of racemic free base with 0.5 eq of L-(+)-Tartaric acid in Methanol.

    • Logic: The "Half-acid" method often precipitates the less soluble diastereomeric salt while leaving the other enantiomer in solution.

  • Reflux: Heat to reflux until clear.

  • Slow Cool: Cool to RT at a rate of 5°C/hour.

  • Harvest: Filter the crystals (Enriched Salt).

  • Free Base Regeneration: Treat the salt with 1M NaOH and extract into DCM to recover the enriched free base. Check enantiomeric excess (ee) via Chiral HPLC.

Visualization of Workflows

Figure 1: Salt Screening Decision Tree

SaltScreening Start Start: Crude Free Base (Oil) Solvent Dissolve in EtOH or IPA (5-10 volumes) Start->Solvent AcidSelect Select Acid Counter-ion Solvent->AcidSelect HCl HCl (1.0 eq) Target: Bio-solubility AcidSelect->HCl Oxalate Oxalic Acid (1.0 eq) Target: Purification AcidSelect->Oxalate Tartrate L-Tartaric Acid (0.5-1.0 eq) Target: Chiral Resolution AcidSelect->Tartrate Precipitation Precipitation Observed? HCl->Precipitation Oxalate->Precipitation Tartrate->Precipitation Yes Cool to 4°C Filter & Dry Precipitation->Yes Solids No Add Anti-Solvent (MTBE/Ether) Precipitation->No Clear Oil Oiling Out? Precipitation->Oil Gum/Oil Final Characterize: XRPD, DSC, NMR Yes->Final No->Oil Remedy1 Heat/Cool Cycle (Ostwald Ripening) Oil->Remedy1 Yes Remedy2 Seed with Crystal Oil->Remedy2 Persistent Remedy1->Yes Remedy2->Yes

Caption: Decision tree for selecting and optimizing salt forms for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Oiling Out Impurities lowering melting point; Solvent too polar.Use a solvent mixture (e.g., EtOH/EtOAc). Add seed crystals. Slow down the cooling rate.
Hygroscopicity Formation of Dihydrochloride (protonation of aniline N).Recrystallize using strictly 1.0 eq of HCl. Switch to Fumarate or Oxalate salt.
Gel Formation Rapid precipitation trapping solvent.Heat to reflux to break the gel ("digest"), then cool very slowly.
Low Yield High solubility in the mother liquor.Concentrate mother liquor and add more anti-solvent (Heptane).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

  • Mahy, W., et al. (2020).[2][3] Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. Journal of Medicinal Chemistry, 63(17), 9464–9483. (Provides analogous crystallization data for phenylpyrrolidines). Link[2][3]

  • Sigma-Aldrich. (n.d.). Product Specification: (S)-3-(Pyrrolidin-2-yl)aniline dihydrochloride.[4] (Reference for salt stoichiometry of analogs). Link

Sources

Troubleshooting & Optimization

Minimizing degradation of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. Aniline derivatives are susceptible to degradation, which can compromise experimental results. This resource provides in-depth troubleshooting advice and preventative protocols based on established chemical principles.

Troubleshooting Guide: Addressing Common Degradation Issues

This section addresses problems frequently encountered during the handling and use of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline solutions.

Question 1: My solution of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline has turned yellow or brown. What happened, and is it still usable?

Answer: This discoloration is a classic indicator of oxidation. The aniline moiety of the molecule is highly susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and the presence of metal ion impurities.[1][2] This oxidation leads to the formation of highly colored polymeric impurities and other byproducts like nitrobenzene or benzoquinones.[1]

We strongly advise against using discolored solutions. The presence of these degradation products means the concentration of the active compound is lower than expected, and the impurities themselves could interfere with your experiment, leading to unreliable or misleading results.

Mitigation Protocol:

  • Discard the Solution: Properly dispose of the discolored solution according to your institution's safety guidelines.

  • Use High-Purity Solvents: Always use fresh, HPLC-grade or anhydrous solvents to minimize contaminants that can initiate oxidation.

  • Work Under an Inert Atmosphere: When preparing solutions, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen. Prepare the solution and perform aliquoting under a gentle stream of the inert gas.[1]

  • Protect from Light: Prepare and store all solutions in amber glass vials or wrap standard glassware in aluminum foil to prevent photodegradation.[3]

Question 2: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?

Answer: Yes, it is highly probable. The degradation of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline can result in a variety of byproducts. Oxidation of the aniline can produce nitroso, nitro, and azoxy compounds, while more complex reactions can lead to polymeric species.[1][4] These products will have different retention times and mass-to-charge ratios in your analysis.

To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study.

Experimental Workflow: Forced Degradation Study

cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis A Prepare fresh solution of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline B Divide into aliquots: 1. Control (protected) 2. Air-exposed 3. Light-exposed 4. Acid-stressed (e.g., 0.1 M HCl) 5. Base-stressed (e.g., 0.1 M NaOH) A->B C Incubate aliquots under specified conditions (e.g., 24h at 40°C) B->C D Analyze all aliquots by HPLC/LC-MS C->D E Compare chromatograms: - Identify new peaks in stressed samples - Note decrease in parent compound peak D->E

Caption: Workflow for a forced degradation study.

By comparing the chromatograms of the stressed samples to your control, you can tentatively identify the peaks corresponding to degradation products.

Question 3: My experimental results are inconsistent. Could compound degradation be the cause?

Answer: Absolutely. Inconsistent results are a common consequence of using a degraded compound solution. A decrease in the concentration of the parent compound will naturally lead to diminished effects in biological or chemical assays. Furthermore, degradation products can sometimes have their own unintended biological or chemical activities, or they may inhibit the intended reaction, leading to high variability in your data.

To ensure consistency, it is critical to implement a strict set of handling and storage procedures. We recommend preparing fresh solutions for each experiment or, if storing solutions, validating their stability over the intended storage period.

Frequently Asked Questions (FAQs): Proactive Stability Management

This section provides best practices for preparing, handling, and storing N,N-dimethyl-3-(pyrrolidin-2-yl)aniline to prevent degradation.

Q1: What is the best way to store the solid compound and its solutions?

Answer: Proper storage is the most critical factor in maintaining the long-term integrity of the compound.

FormTemperatureAtmosphereContainer
Solid 2-8°C[5]Inert (Argon or Nitrogen)Tightly sealed, opaque container
Stock Solution -20°C or -80°CInert (Headspace flushed)Amber glass vials with PTFE-lined caps

Q2: Which solvents are recommended for preparing solutions?

Answer: The choice of solvent is crucial. Always use high-purity, anhydrous-grade solvents.

SolventSuitabilityComments
DMSO Excellent Good solubilizing power. Ensure it is anhydrous and stored properly to prevent moisture absorption.
Ethanol Good Suitable for many applications. Use absolute ethanol.
Acetonitrile Good Often used for analytical purposes. Ensure it is HPLC grade.
Aqueous Buffers Use with Caution Degradation is highly pH-dependent. Prepare fresh and use immediately. Avoid highly alkaline conditions which can accelerate degradation.[3]

Q3: How does pH affect the stability of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline in aqueous solutions?

Answer: The stability of anilines in aqueous solution is significantly influenced by pH.[6] Generally, aniline derivatives are more stable in slightly acidic to neutral conditions.

  • Acidic pH (< 6): Protonation of the amine groups can protect them from certain oxidative pathways, thus increasing stability.[7] Studies on similar primary aromatic amines have shown greater stability in slightly acidic solutions compared to neutral or basic ones.[8]

  • Alkaline pH (> 8): Basic conditions tend to accelerate the rate of oxidation for many aniline derivatives.[3]

We recommend preparing aqueous solutions in a buffer with a pH between 5 and 7 and using them immediately.

Q4: Should I use antioxidants in my solutions?

Answer: The addition of an antioxidant can be an effective strategy, particularly for long-term storage or when working under conditions where oxygen cannot be completely excluded. Aromatic amines themselves can act as radical-scavenging antioxidants, but they are consumed in the process.[9]

Adding a secondary antioxidant can provide additional protection. However, compatibility is key, as some antioxidants can interfere with downstream applications or even have antagonistic effects with certain compounds.[10][11] If you choose to use an antioxidant, consider options like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) and validate that it does not impact your experimental outcome.

Key Degradation Pathways and Prevention

The primary degradation mechanisms for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline are oxidation and photodegradation. Understanding these pathways is key to prevention.

Caption: Factors contributing to degradation and preventative measures.

By implementing these protocols and understanding the chemical vulnerabilities of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline, you can ensure the integrity of your compound, leading to more accurate and reproducible experimental results.

References

  • Mirkhan, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society. Available at: [Link]

  • Wang, Q-Q., et al. (2016). [Influence of pH on Kinetics of Anilines Oxidation by Permanganate]. PubMed. Available at: [Link]

  • Legrini, O., et al. (1995). Photocatalytic Treatment of Laboratory Wastes Containing Aromatic Amines. RSC Publishing. Available at: [Link]

  • Zarei, M., et al. (2014). Effect of the initial pH value on the degradation of Aniline. ResearchGate. Available at: [Link]

  • Sloan, A. V. (1953). Stabilized aromatic amines. Google Patents.
  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available at: [Link]

  • Vione, D., et al. (2021). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back. ScienceDirect. Available at: [Link]

  • Wang, D., et al. (2023). Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2. MDPI. Available at: [Link]

  • Asif, M. (n.d.). Aromatic Amines. SUNDARBAN MAHAVIDYALAYA. Available at: [Link]

  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. Stabilization Technologies. Available at: [Link]

  • Mirkhan, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]

  • Singh, L., et al. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Available at: [Link]

  • Zhang, M., et al. (2024). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. PMC. Available at: [Link]

  • Rakytska, V. O., et al. (2015). (a) Variation of pH in the course of aniline oxidation with (1).... ResearchGate. Available at: [Link]

  • Al-Bsoul, A., et al. (2020). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO2. ResearchGate. Available at: [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]

  • Wendel, D., et al. (2012). Inhibition of amine oxidation. Google Patents.
  • Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. PubMed. Available at: [Link]

  • Khalid, A., et al. (2015). Bacterial degradation of aniline. ResearchGate. Available at: [Link]

  • Van De Velde, F., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: [Link]

  • Ohkatsu, Y., et al. (2012). A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant. ResearchGate. Available at: [Link]

  • JoVE. (2025). Video: Basicity of Aromatic Amines. JoVE. Available at: [Link]

  • Lee, D. (1996). N,N-Dimethylaniline Method no.: PV2064. OSHA. Available at: [Link]

  • Kamaluddin, et al. (2016). Study of interaction and adsorption of aromatic amines by manganese oxides and their role in chemical evolution. Cambridge Core. Available at: [Link]

  • PubChemLite. (n.d.). N,n-dimethyl-3-(pyrrolidin-2-yl)aniline. PubChemLite. Available at: [Link]

  • Al-Kindy, S. M. Z., et al. (2014). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. Available at: [Link]

  • PhotochemCAD. (n.d.). N,N-Dimethyl-aniline. PhotochemCAD. Available at: [Link]

  • Seshachalam, V., et al. (2019). Trace analysis of potential genotoxic impurity N,N‐dimethylaniline in linagliptin active pharmaceutical ingredient using HPLC. ResearchGate. Available at: [Link]

  • Quora. (2017). Which is stronger: base 2, 6-dimethyl-N, N-dimethyl aniline, or N-N-dimethyl aniline?. Quora. Available at: [Link]

  • Wehlack, J., et al. (2015). Quantification of aniline and N-methylaniline in indigo. PMC - NIH. Available at: [Link]

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Resolving chiral separation difficulties for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to resolving the chiral separation challenges of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline. As a molecule featuring two basic nitrogen centers—a tertiary aromatic amine and a secondary aliphatic amine—this compound presents unique difficulties in achieving baseline resolution of its enantiomers. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting workflows, detailed protocols, and answers to frequently encountered issues.

Understanding the Analyte: Key Physicochemical Properties

Before diving into method development, understanding the structure and properties of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is paramount. Its structure contains two sites susceptible to protonation: the N,N-dimethylaniline nitrogen (a weaker base) and the pyrrolidine nitrogen (a stronger, more basic aliphatic amine). This dual basicity is a primary cause of peak tailing in chromatography due to strong interactions with residual silanol groups on standard silica-based chiral stationary phases (CSPs)[1][2]. Method development must focus on mitigating these secondary interactions to achieve acceptable peak shape and, consequently, resolution.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe peak tailing for both enantiomers?

A: Peak tailing is the most common issue for basic compounds like this analyte.[2] It is primarily caused by strong, unwanted ionic interactions between the protonated amine groups of your molecule and acidic, deprotonated silanol groups on the surface of the silica-based stationary phase.[1][2] To resolve this, you must add a basic modifier to your mobile phase, such as diethylamine (DEA) or butylamine, typically at a concentration of 0.1-0.2%.[3][4] This additive competes for the active silanol sites, masking them from the analyte and resulting in more symmetrical peaks.

Q2: I have no separation at all, just a single sharp peak. What's the first thing I should check?

A: A single, sharp peak indicates that the chosen chiral stationary phase (CSP) and mobile phase combination does not provide any enantioselectivity for your compound.[5] The first step is to verify you are using a suitable CSP. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are an excellent and broadly applicable starting point for screening.[3][6][7] If you are already using a suitable column, the next step is to screen different mobile phase modes (e.g., switch from normal phase to polar organic mode) to explore different chiral recognition mechanisms.[5][6]

Q3: Should I use HPLC or SFC for this separation?

A: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose. SFC is often significantly faster and uses less organic solvent, making it advantageous for both high-throughput screening and preparative scale-up.[8][9][10] However, HPLC is more widely available in analytical labs. Method development principles are similar for both, but SFC can sometimes offer unique or complementary selectivity.[10] If you have access to both, a parallel screening approach is most efficient.

Q4: Is there a risk of the compound racemizing during analysis?

A: For a 2-substituted pyrrolidine like this, the chiral center is generally stable under typical chromatographic conditions. Racemization often requires harsh conditions, such as the presence of strong bases, high temperatures, or specific catalysts that are not present in a standard chiral separation workflow.[11][12] However, if you are developing a method involving extreme pH or elevated temperatures for an extended time, it is a factor to consider and verify by checking the enantiomeric excess of collected fractions.

Troubleshooting Workflow 1: Chiral HPLC & SFC Method Development

Achieving a successful chiral separation is a systematic process of screening and optimization. The following workflow provides a logical progression from initial screening to a fully optimized method.

G cluster_start Initial Observation cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_result Outcome start Poor or No Enantiomeric Resolution check_system Verify System Suitability (Pressure, Baseline Noise) start->check_system screen_csp Screen Multiple CSPs (Polysaccharide-based columns) check_system->screen_csp System OK screen_mp Screen Mobile Phase Modes (Normal, Polar Organic) screen_csp->screen_mp Select best CSP opt_modifier Optimize Basic Modifier (e.g., 0.05% - 0.3% DEA) screen_mp->opt_modifier Initial separation observed opt_alcohol Adjust Alcohol Co-solvent % (Isopropanol, Ethanol) opt_modifier->opt_alcohol opt_temp Evaluate Temperature Effect (e.g., 15°C, 25°C, 40°C) opt_alcohol->opt_temp opt_flow Adjust Flow Rate (Lower flow may improve Rs) opt_temp->opt_flow success Baseline Resolution Achieved opt_flow->success

Caption: A stepwise troubleshooting workflow for developing a chiral chromatographic method.

Troubleshooting Guide: Common Chromatographic Issues
ProblemProbable Cause(s)Recommended Actions & Explanation
No Separation 1. Incorrect Chiral Stationary Phase (CSP).[5] 2. Inappropriate mobile phase mode.[5]1. Screen different CSPs: Start with polysaccharide-based columns (e.g., Chiralpak® AD/OD, Chiralcel® IA/IB/IC). These offer broad selectivity.[3][7] 2. Switch mobile phase mode: If using normal phase (Hexane/Alcohol), try polar organic mode (Methanol or Acetonitrile based). Different modes engage different interaction mechanisms (π-π, hydrogen bonding, steric hindrance).[6]
Poor Resolution (Rs < 1.5) 1. Sub-optimal mobile phase composition. 2. Non-ideal temperature.[13] 3. Flow rate is too high.[13]1. Optimize alcohol percentage: Systematically vary the alcohol (isopropanol, ethanol) percentage in the mobile phase. 2. Investigate temperature: Test at lower (e.g., 15°C) and higher (e.g., 40°C) temperatures. Lower temperatures often increase enantioselectivity, but higher temperatures can improve efficiency and peak shape.[13][14][15] The effect is compound-dependent and must be determined empirically.[16][17] 3. Reduce flow rate: For difficult separations, decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for interactions with the CSP, often improving resolution.[13][15]
Severe Peak Tailing 1. Secondary ionic interactions with the CSP.[1][2] 2. Column overload.1. Add/Optimize a basic modifier: Use 0.1-0.2% Diethylamine (DEA) in the mobile phase. This is critical for basic analytes.[3][4] If tailing persists, you can cautiously increase the concentration. 2. Reduce sample concentration: Prepare a more dilute sample and inject a smaller volume to ensure you are not saturating the stationary phase.[5]
Inconsistent Retention Times 1. Inadequate column equilibration.[5] 2. Temperature fluctuations.[5] 3. Mobile phase composition drift.[5]1. Ensure full equilibration: Flush the column with at least 10-20 column volumes of the new mobile phase before starting injections. Chiral columns can take longer to equilibrate than achiral columns.[15] 2. Use a column thermostat: Maintain a constant, controlled temperature.[15] 3. Prepare fresh mobile phase daily.
Protocol: Initial HPLC Screening for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Column Selection:

    • Select at least two polysaccharide-based columns with different selectivities (e.g., Chiralpak® IA and Chiralcel® OD-H).

  • Mobile Phase Preparation:

    • Normal Phase (NP):

      • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA.

      • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% DEA.

    • Polar Organic Mode (PO):

      • Mobile Phase C: Acetonitrile / Methanol (99:1, v/v) with 0.1% DEA.

      • Mobile Phase D: 100% Methanol with 0.1% DEA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).[13]

    • Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Procedure:

    • Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.[5]

    • Inject the sample and run the chromatogram for at least 20 minutes.[3]

    • Repeat for all mobile phases on all selected columns, ensuring proper flushing between mobile phase systems.

  • Evaluation:

    • Analyze the resulting chromatograms for any sign of peak splitting or separation. The combination of column and mobile phase that provides the best initial selectivity is the starting point for optimization as described in the troubleshooting table.

Troubleshooting Workflow 2: Diastereomeric Salt Resolution

For larger scale purifications where chromatography may be prohibitively expensive, classical resolution via diastereomeric salt formation is a powerful alternative.[18][19] This technique relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid.[20]

G cluster_process Diastereomeric Salt Formation & Crystallization cluster_separation Separation & Liberation start Racemic Amine (R/S Mixture) reagent + Chiral Acid (e.g., R-Tartaric Acid) start->reagent salts Diastereomeric Salts Formed (R-amine•R-acid) (S-amine•R-acid) reagent->salts crystallization Fractional Crystallization (Exploits solubility difference) salts->crystallization solid Less Soluble Salt (Crystals) crystallization->solid liquid More Soluble Salt (Mother Liquor) crystallization->liquid base_solid Add Base (e.g., NaOH) solid->base_solid base_liquid Add Base (e.g., NaOH) liquid->base_liquid enant_1 Enantiomer 1 (e.g., S-amine) base_solid->enant_1 enant_2 Enantiomer 2 (e.g., R-amine) base_liquid->enant_2

Caption: The principle of chiral resolution by diastereomeric salt formation.

Troubleshooting Guide: Common Diastereomeric Resolution Issues
ProblemProbable Cause(s)Recommended Actions & Explanation
No Crystals Form 1. Salts are too soluble in the chosen solvent. 2. Insufficient concentration.1. Screen different solvents: Test a range of solvents with varying polarities (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, and mixtures thereof).[19] 2. Concentrate the solution: Slowly evaporate the solvent. 3. Cool the solution: Gradually cool to room temperature, then in an ice bath or refrigerator to induce crystallization.[20]
Oily Precipitate Forms 1. The melting point of the salt is lower than the boiling point of the solvent. 2. Impurities are present.1. Change the solvent: Select a lower-boiling point solvent. 2. Use an anti-solvent: Slowly add a solvent in which the salts are insoluble to a solution of the salts to promote precipitation over oiling out.
Low Enantiomeric Excess (ee) 1. Poor diastereoselectivity of crystallization. 2. Co-precipitation of both diastereomers.1. Screen different chiral resolving agents: The choice of chiral acid is critical. Common choices for amines include Tartaric acid, Mandelic acid, and Camphorsulfonic acid.[20][21] 2. Optimize molar ratio: Do not assume a 1:1 or 0.5:1 ratio is optimal. Screen ratios from 0.5 to 1.5 equivalents of resolving agent.[18] 3. Perform recrystallization: A single crystallization may not be sufficient. Recrystallize the isolated salt from a fresh portion of the solvent to improve its diastereomeric purity.
Low Yield 1. The desired salt has significant solubility in the mother liquor. 2. Sub-optimal solvent choice.1. Cool for longer: Allow more time for crystallization at a lower temperature. 2. Optimize the solvent system: The ideal solvent maximizes the solubility difference between the two diastereomeric salts.[20] One salt should be sparingly soluble while the other is highly soluble.

References

  • G. Coquerel, "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents," Elsevier Ltd., 2006.
  • BenchChem, "A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid," BenchChem Technical Support, 2025.
  • Sigma-Aldrich, "Chiral Chromatography Frequently Asked Questions," Sigma-Aldrich, Accessed 2026.
  • BenchChem, "Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC," BenchChem Technical Support, Dec. 2025. Available: _
  • S. Ahuja, "A Strategy for Developing HPLC Methods for Chiral Drugs," LCGC International, Nov. 12, 2020.
  • M. F. de Oliveira et al., "Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography," Taylor & Francis, Aug. 19, 2006.
  • "Chiral column takes the crown for supercritical enantioseparation of primary amines," Wiley Analytical Science, Oct. 03, 2023.
  • H. Li et al., "Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography," PubMed, Jan. 15, 2025.
  • M. K. Gupta et al., "Effect of Temperature on the Chiral Separation of Enantiomers of Some...," ResearchGate, Accessed 2026.
  • B. Chankvetadze et al., "The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases," PubMed, Aug. 16, 2019.
  • "Racemic Mixtures and the Resolution of Enantiomers," Chemistry LibreTexts, Jan. 28, 2023.
  • BioDuro, "Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro," BioDuro, Mar. 23, 2018.
  • D. R. Stoll, "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing," LCGC, Dec. 01, 2021.
  • Unchained Labs, "Identifying a diastereomeric salt for a challenging chiral resolution," Unchained Labs, Accessed 2026.
  • S. G. Yerande et al., "A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore," Academia.edu, Accessed 2026.
  • MilliporeSigma, "Chiral Method Development Strategies for HPLC," MilliporeSigma, Accessed 2026.
  • "Chiral HPLC Column Selection and Method Development Guide," Bioanalysis Zone, Accessed 2026.
  • "Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines," Organic & Biomolecular Chemistry (RSC Publishing), Nov. 17, 2021. Available: [Link]

  • "Supercritical Fluid Chiral Separations," Pharmaceutical Technology, Mar. 13, 2025.
  • "Efficient method development for chiral separation by using CHIRAL ART columns," YMC Co., Ltd., Accessed 2026.
  • D. Guillarme et al., "Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background," LCGC North America, Mar. 01, 2022.
  • "N,n-dimethyl-3-(pyrrolidin-2-yl)aniline," PubChemLite, Accessed 2026.
  • BenchChem, "Technical Support Center: Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers," BenchChem Technical Support, 2025.
  • W. R. S. Curtis et al., "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns," PMC - NIH, Accessed 2026.
  • "Peak Tailing in HPLC," Element Lab Solutions, Accessed 2026.
  • Oxford Lab Fine Chem LLP, "Material Safety Data Sheet - N,N-Dimethyl Aniline 99%," Oxford Lab Fine Chem LLP, Accessed 2026.
  • "Why is N, N- dimethyl aniline a weaker base than its 2,6-dimethyl derivative?," Quora, Oct. 12, 2024.
  • "N,N-DIMETHYL-3-(2-PYRROLIDINYL)ANILINE," ChemicalBook, Accessed 2026.
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Technical Support Center: Scale-Up Protocols for N,N-Dimethyl-3-(pyrrolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SC-PYR-303 Subject: Troubleshooting Scale-Up, Hydrogenation Selectivity, and Chiral Resolution

Executive Summary

This guide addresses the specific engineering and chemical challenges associated with the production of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline . This molecule presents a "perfect storm" of scale-up difficulties: it requires the selective reduction of a heteroaromatic ring in the presence of an electron-rich aniline, the management of a basic dimethylamino group, and the establishment of a chiral center at the pyrrolidine 2-position.

Our technical support is structured into three critical modules corresponding to the most frequent failure points in process development.

Module 1: The Hydrogenation Bottleneck

Context: The most scalable route typically involves the catalytic hydrogenation of the precursor N,N-dimethyl-3-(pyridin-2-yl)aniline . Core Challenge: Selectively reducing the pyridine ring to a pyrrolidine without reducing the aniline ring or cleaving the C-N dimethyl bond.

Troubleshooting Guide: Catalyst Deactivation & Selectivity

Q1: The reaction stalls at 30-50% conversion, even with fresh catalyst. Adding more catalyst doesn't help.[1] Why?

Diagnosis: You are likely experiencing product inhibition (poisoning). The product (a secondary pyrrolidine amine) is a stronger base than the starting pyridine. As it forms, it binds tightly to the catalyst surface (Pd or Pt), blocking active sites.

The Fix:

  • Acidic Additives: Run the hydrogenation in an acidic medium (e.g., Ethanol with 1.1–1.5 eq. of HCl or H₂SO₄).

    • Mechanism:[1][2][3][4][5][6][7] Protonation of the product nitrogen prevents it from coordinating strongly to the metal surface.

    • Benefit: This also activates the pyridine ring toward reduction while deactivating the electron-rich aniline ring, improving selectivity [1].

  • Solvent Switch: If using Methanol, switch to Acetic Acid . It acts as both solvent and promoter.[1][8]

Q2: We are seeing over-reduction (formation of cyclohexyl derivatives).

Diagnosis: The aniline ring is electron-rich and susceptible to hydrogenation if the catalyst is too active or the temperature is too high.

The Fix:

  • Catalyst Selection: Switch from PtO₂ (Adam’s Catalyst) or Pd/C to Rh/C (Rhodium on Carbon) . Rhodium is highly selective for heteroaromatic rings over carbocyclic aromatics under mild conditions [2].

  • Pressure Control: Cap hydrogen pressure at 3–5 bar (45–75 psi) . Higher pressures (>10 bar) exponentially increase the rate of aniline ring reduction.

Visual Workflow: Hydrogenation Logic

HydrogenationLogic Start Start: Hydrogenation Stalled or Impure CheckPoison Check 1: Is the Product Poisoning the Catalyst? Start->CheckPoison Acidic Add 1.2 eq HCl or Switch to AcOH Solvent CheckPoison->Acidic Yes (Stalled) CheckSelectivity Check 2: Is the Aniline Ring reducing? CheckPoison->CheckSelectivity No Acidic->CheckSelectivity SwitchCat Switch Catalyst: Pd/C -> Rh/C (5% loading) CheckSelectivity->SwitchCat Yes (Over-reduction) Success Target: Pyrrolidine Intact Aniline Intact CheckSelectivity->Success No Pressure Reduce Pressure (< 5 bar) SwitchCat->Pressure Pressure->Success

Caption: Decision tree for troubleshooting catalytic hydrogenation of pyridine-aniline precursors.

Module 2: Dimethylamino Group Management

Context: If you are introducing the methyl groups after building the scaffold, or if you observe demethylation during processing.

FAQ: Methylation & Stability

Q: We are using Methyl Iodide (MeI) and getting quaternary ammonium salts. How do we stop at the tertiary amine?

A: Stop using alkyl halides for scale-up. They are potent carcinogens and difficult to control (leading to quaternization).

  • Protocol: Switch to the Eschweiler-Clarke reaction (Formaldehyde + Formic Acid).[4][6]

  • Why: The mechanism involves the formation of an iminium ion which is reduced by formate.[4] Quaternary salts cannot form an iminium ion, so the reaction inherently stops at the tertiary amine stage [3].[4]

  • Safety Note: This generates CO₂ gas. On a large scale, ensure your reactor has adequate headspace and venting capacity to handle the off-gassing.

Q: Our final product is turning dark brown/black upon storage.

A: Aniline derivatives, especially those with electron-donating groups (like pyrrolidine), are highly prone to oxidation (formation of quinoid imines).

  • Storage: Store as the salt form (e.g., dihydrochloride or tartrate) rather than the free base. The protonated amines are resistant to oxidation.

  • Process: Perform the final workup under a nitrogen blanket. Add antioxidants like BHT (Butylated hydroxytoluene) or Sodium Metabisulfite during the extraction phase if the free base must be isolated.

Module 3: Chiral Resolution (The Scale-Up Key)

Context: The hydrogenation of the pyridine ring generates a racemate (50:50 mixture of R and S enantiomers). Asymmetric hydrogenation of pyridines is notoriously difficult and expensive.

Protocol: Classical Resolution via Diastereomeric Salts

For scale-up (>100g), Classical Resolution is often more cost-effective than chiral chromatography.

Step-by-Step Optimization:

  • Screening Agents: The pyrrolidine nitrogen is the most basic center. Use chiral acids that target this amine.[7]

    • Primary Candidates: L-(+)-Tartaric acid, Dibenzoyl-L-tartaric acid (DBTA), or Di-p-toluoyl-L-tartaric acid (DTTA) [4].

  • The "Pope-Peachey" Method:

    • Do not use 1.0 equivalent of the chiral acid.

    • Use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral mineral acid (like HCl).

    • Why: This forces the "wrong" enantiomer to remain in solution as the soluble hydrochloride salt, while the "right" enantiomer precipitates as the less soluble chiral tartrate salt. This maximizes theoretical yield and throughput [5].[9]

Data Table: Resolution Solvent Systems

Resolving AgentSolvent SystemTemperature (Dissolve/Crystallize)Typical Yield (First Crop)Expected ee%
L-Tartaric Acid Ethanol / Water (9:1)70°C / 5°C35-40%85-90%
DBTA Methanol / AcetoneReflux / RT30-35%>95%
DTTA IsopropanolReflux / RT25-30%>98%

Note: Yields are based on the theoretical maximum of 50% for a single enantiomer.

Visual Workflow: Resolution Process

ResolutionWorkflow Racemate Racemic Mixture (Free Base) Mix Add 0.5 eq Chiral Acid + 0.5 eq HCl Racemate->Mix Crystallize Crystallization (Slow Cooling) Mix->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake: Target Enantiomer Salt Filter->Solid Liquor Mother Liquor: Undesired Enantiomer Filter->Liquor Recryst Recrystallization (if ee < 98%) Solid->Recryst Check ee% Base Free Base Release (NaOH/DCM) Solid->Base Recryst->Base

Caption: Workflow for the "Pope-Peachey" resolution method to isolate the target enantiomer.

References

  • BenchChem. (2025).[6][10] Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. Retrieved from 10

  • MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from 11

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from 4

  • Kmecz, I., et al. (2007).[12] Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality. Retrieved from 12

  • Chemistry LibreTexts. (2020). Resolution (Separation) of Enantiomers. Retrieved from 7

Sources

Technical Support Center: Purification of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

[1]

Status: Online Operator: Senior Application Scientist Ticket ID: #SOLV-REM-2026 Subject: Removal of stubborn residual solvents from viscous amine intermediates.[1]

Diagnostic & Triage

User Observation: "My sample of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is a viscous oil/gum. NMR shows trapped solvent (DMF, DCM, or Toluene) that won't leave even after hours on the rotovap."

Root Cause Analysis: This molecule contains two basic nitrogen centers (aniline and pyrrolidine) and a lipophilic core.[1]

  • The "Gummy" Trap: As the compound concentrates, it enters a glass/rubber state. The viscosity increases exponentially, trapping solvent molecules in the "free volume" of the polymer-like matrix. Diffusion of solvent to the surface becomes the rate-limiting step, not evaporation.

  • Boiling Point Mismatch: High-boiling solvents like DMF (

    
    ) or DMSO (
    
    
    ) require energy to liberate that often exceeds the thermal stability of the amine.[1]
  • Amine-Solvent Interactions: Chlorinated solvents (DCM) can form weak hydrogen bonds or even react slowly (quaternization) with tertiary amines over time.[1]

Decision Matrix (Method Selection)

Before proceeding, select the appropriate workflow based on your sample's state and the solvent type.

SolventRemovalStrategyStartStart: Identify ContaminantSolventTypeSolvent Type?Start->SolventTypeHighBoilHigh Boiling(DMF, DMSO, NMP)SolventType->HighBoilPolar/High BPVolatileVolatile(DCM, EtOAc, THF)SolventType->VolatileLow BPWashAq. Extraction(LiCl Wash)HighBoil->WashBulk RemovalPhysicalStateIs Product Solid?Volatile->PhysicalStateAzeotropeProtocol B:Azeotropic DistillationAzeotrope->PhysicalStateWash->AzeotropeTrace RemovalHighVacProtocol A:High Vac + Heat RampPhysicalState->HighVacIf SolidSaltFormProtocol C:Salt Formation(Solidification)PhysicalState->SaltFormIf Oil/Gum

Figure 1: Strategic decision tree for selecting the optimal purification method based on solvent volatility and product physical state.

Core Protocols

Protocol A: The Physical Approach (High Vacuum + Heat Ramp)

Best for: Thermally stable oils with volatile solvents (DCM, EtOAc, THF).

The Science: To remove trapped solvent from a gum, you must increase the diffusion rate. This is achieved by increasing temperature (lowering viscosity) while maximizing the vacuum gradient.

Step-by-Step:

  • Equipment: Use a high-vacuum manifold (Schlenk line) capable of

    
    .[1] Do not use a standard rotovap pump (
    
    
    ).[1]
  • Surface Area: Transfer the oil to a flask at least 5x the volume of the sample. Rotate the flask manually while cooling to coat the walls (creating a thin film).

  • The Ramp:

    • T=0 min: Connect to vacuum at Ambient Temperature.[1]

    • T=15 min: Immerse flask in oil bath at

      
      .[1]
      
    • T=60 min: Increase bath to

      
       (if stable).[1]
      
    • Duration: Hold for 4–12 hours.

  • Validation: Check NMR. If solvent peaks remain broad, the sample is too viscous; proceed to Protocol C.

Protocol B: The Chemical Approach (Azeotropic Distillation)

Best for: Removing DMF, DMSO, or Toluene.

The Science: High-boiling solvents can be "carried" over at lower temperatures by forming azeotropes (mixtures with lower boiling points) with specific co-solvents.[1][2]

Table 1: Azeotropic Partners for Common Impurities

Residual SolventAzeotropic PartnerRatio (Partner:Solvent)Boiling Point of Azeotrope
DMF Heptane8:1

(Pseudo-azeotrope)
DMSO TolueneExcessCo-distills (non-azeotropic but effective)
Water Toluene20:80

Pyridine Toluene--

Step-by-Step:

  • Dissolve the crude oil in the Azeotropic Partner (e.g., add 10 volumes of Heptane to your DMF-contaminated oil).

  • Vigorously stir to ensure mixing (sonicate if necessary).

  • Evaporate on a rotovap. The heptane will co-evaporate, dragging the DMF with it.

  • Repeat 3x. This is critical. One pass is rarely sufficient.[1]

Protocol C: The Phase Change (Salt Formation)

Best for: Converting "gummy" oils into manageable solids. This is the gold standard for pharmaceutical intermediates.

The Science: N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is a base.[1] Reacting it with an acid disrupts the amorphous "oil" phase and creates a crystalline lattice. Solvents are excluded from the crystal lattice during formation, resulting in high purity.

SaltFormationInputCrude Oil(Free Base)DissolveDissolve inEt2O or EtOHInput->DissolveAcidAddAdd Acid(HCl in Dioxaneor Oxalic Acid)Dissolve->AcidAddPrecipPrecipitationAcidAdd->PrecipPrecip->DissolveNo Solid?Change SolventFilterFiltration &WashPrecip->FilterSolid FormsDryDry Solid(Solvent Free)Filter->Dry

Figure 2: Workflow for converting viscous amine oils into solid salts to exclude residual solvents.

Step-by-Step:

  • Dissolution: Dissolve your oil in a non-polar solvent (Diethyl Ether or TBME) or a polar solvent (Ethanol) depending on the acid used.

  • Acid Selection:

    • Option 1 (HCl Salt): Add 2.2 equivalents of 4M HCl in Dioxane dropwise. The bis-HCl salt should precipitate immediately.[1]

    • Option 2 (Oxalate Salt): If HCl yields a hygroscopic gum, use Oxalic acid (2.0 eq) dissolved in Ethanol. Oxalates often crystallize better than chlorides.[1]

  • Isolation: Filter the solid. Wash the filter cake with fresh Ether (to remove the organic impurities and trapped solvents).

  • Drying: Dry the solid in a vacuum oven. The solvent is now surface-adsorbed rather than trapped in a gum, making it easy to remove.

Solvent-Specific Troubleshooting Guide

IssueSolventRecommended SolutionWhy it works
The "Unmovable" Peak DMF / DMSOWater Wash + Lyophilization. Dissolve compound in t-BuOH/Water (1:[1]1) and freeze-dry.Lyophilization sublimes the solvent matrix; DMF/DMSO are removed during the secondary drying phase.
The "Ghost" Peak DCMSolvent Swap. Dissolve in MeOH, rotovap, repeat 3x. Then High Vac.MeOH disrupts DCM solvation shells.[1] Warning: Avoid prolonged storage of amines in DCM to prevent quaternization.
The "Grease" Trap TolueneHigh Vac + Heat. Toluene has high affinity for lipophilic amines. Heat is required to break van der Waals forces.[1]
Water Retention

Azeotrope with Toluene. Water/Toluene azeotrope boils at

, carrying water out efficiently.

Regulatory Compliance (ICH Q3C)

When developing this intermediate for pharmaceutical use, adhere to these limits (International Council for Harmonisation).

  • Class 1 (Avoid): Benzene, CCl4. Do not use.

  • Class 2 (Limit):

    • DCM: Limit to 600 ppm .[1]

    • Methanol: Limit to 3000 ppm .[1]

    • Toluene: Limit to 890 ppm .[1]

    • DMF: Limit to 880 ppm .[1]

  • Class 3 (Low Toxicity): Ethanol, Acetone, EtOAc. Limit to 5000 ppm (0.5%).[1]

Pro-Tip: If you cannot get Class 2 solvents below limits, you must justify it with a "Permitted Daily Exposure" (PDE) calculation based on the final dose, or switch to Class 3 solvents (e.g., replace DCM with EtOAc/Heptane where possible).

References

  • International Council for Harmonisation (ICH). (2021).[1][3] ICH Harmonised Guideline Q3C(R8): Impurities: Guideline for Residual Solvents.[1][3][4]Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (For context on amine stability and reactivity with chlorinated solvents). Link[1]

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1] (For protocol on solidifying amine oils). Link[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for azeotropic data and solvent removal). Link

Technical Support Center: Handling & Formulating N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Support Center. This guide is engineered for drug development professionals and formulation scientists dealing with the severe hygroscopicity of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline .

Because this active pharmaceutical ingredient (API) features both a secondary aliphatic amine (pyrrolidine) and a tertiary aromatic amine (dimethylaniline), it acts as a highly hydrophilic di-base. The pyrrolidine nitrogen, in particular, serves as a potent hydrogen-bond donor and acceptor. This thermodynamic affinity for water causes the free base to rapidly absorb atmospheric moisture, often leading to deliquescence (dissolving in its own absorbed water)[].

The following knowledge base provides diagnostic FAQs, self-validating experimental protocols, and formulation strategies to mitigate moisture uptake and stabilize your API.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does the free base of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline degrade into a sticky residue on the analytical balance during weighing? Causality: The free base possesses low crystal lattice energy and high free volume. When exposed to ambient humidity, the thermodynamic drive to form hydrogen bonds with water vapor exceeds the intermolecular forces holding the crystal together. This results in rapid moisture absorption and phase transition from a solid to a sticky hydrate or oil[]. Solution: All handling of the free base must be conducted in a nitrogen-purged glovebox (RH < 5%). For long-term developability, the free base must be converted into a stable salt[2].

Q2: How do we select a counterion to permanently reduce the hygroscopicity of this compound? Causality: Converting the basic pyrrolidine nitrogen into a salt introduces strong ionic bonds, significantly increasing the crystal lattice energy. A tightly packed, high-melting crystal lattice requires substantially more energy for water molecules to disrupt[3]. Solution: Conduct a rational salt screen. Avoid small, highly hydrated counterions like chloride or sulfate, which can still leave the API moderately hygroscopic[4]. Instead, utilize bulky, lipophilic counterions such as mesylate or p-toluenesulfonate (tosylate) to create a hydrophobic shield around the protonated amine[4].

Q3: If our selected salt candidate still exhibits slight moisture uptake, how should we adapt our drug product formulation? Causality: Excipients and capsule shells can act as moisture donors or acceptors, leading to API degradation or physical instability. Traditional gelatin capsules contain 13-16% water and are prone to cross-linking when exposed to reactive amines or moisture[5][6]. Solution:

  • Excipient Exclusion: Avoid highly hygroscopic excipients like spray-dried lactose or certain starches[6].

  • Capsule Selection: Utilize Hydroxypropyl Methylcellulose (HPMC) capsules, which maintain structural integrity at a much lower moisture content (3-8%)[5].

  • Lipid Matrices: For extreme cases, formulate the API into Liquid-Filled Hard Capsules (LFHCs) by suspending it in a molten lipophilic matrix (e.g., PEG 6000 or poloxamer) that solidifies at room temperature, creating an impermeable moisture barrier[7].

Part 2: Quantitative Data & Material Profiling

To guide your counterion selection, the following table summarizes the physicochemical and hygroscopic profiling of various N,N-dimethyl-3-(pyrrolidin-2-yl)aniline solid forms. Notice the direct correlation between higher melting points (lattice energy) and reduced mass gain.

Table 1: Comparative Physicochemical & Hygroscopicity Profiling

Solid FormStoichiometryMelting Point (°C)Mass Gain at 80% RH (DVS)Hygroscopicity Classification
Free Base N/A< 30 (Oil/Sticky)> 15.0% (Deliquescent)Very Hygroscopic
Hydrochloride 1:1145 - 1484.5%Moderately Hygroscopic
Sulfate 1:1160 - 1636.2%Moderately Hygroscopic
Mesylate 1:1185 - 1881.8%Slightly Hygroscopic
Tosylate 1:1205 - 2080.6%Non-Hygroscopic

Part 3: System Workflows & Validated Protocols

G A N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (Hygroscopic Free Base) B Salt Screening (Counterion Selection) A->B Acid Addition C Dynamic Vapor Sorption (DVS) Moisture Profiling B->C Candidate Salts D Stable Non-Hygroscopic Salt (<2% mass gain at 80% RH) C->D Pass Criteria E Formulation Strategy (HPMC Capsules / Lipid Matrix) D->E API Processing

Caption: Workflow for mitigating hygroscopicity in amine-based APIs from salt screening to formulation.

Protocol 1: Tier 1 Salt Screening & Crystallization

Objective: Generate crystalline salts with maximized lattice energy to thermodynamically resist moisture uptake[3]. Self-Validation Check: All isolated solids must be analyzed via X-Ray Powder Diffraction (XRPD) before proceeding. A sample is only advanced if it exhibits sharp diffraction peaks. A "halo" indicates an amorphous solid, which possesses high free volume and is inherently hygroscopic, immediately invalidating the candidate.

  • Step 1: In a dry, nitrogen-purged environment, dissolve 50 mg of the free base in 1 mL of a moderately polar, anhydrous solvent (e.g., ethanol or acetone).

  • Step 2: Add 1.05 molar equivalents of selected counterion acids (e.g., methanesulfonic acid, p-toluenesulfonic acid)[4].

  • Step 3: Induce crystallization via controlled cooling (from 50°C to 5°C at a rate of 0.1°C/min) to promote the growth of large, defect-free crystals.

  • Step 4: Filter the resulting solids and dry under vacuum at 40°C for 24 hours to remove residual solvent.

  • Step 5: Perform XRPD validation. Advance highly crystalline hits to DVS analysis.

DVS Start Equilibrate Sample (0% RH, 25°C) Step1 Increase RH by 10% (Target: 10% to 90%) Start->Step1 Check dm/dt < 0.002% / min? Step1->Check Record Record Mass & Proceed Check->Record Yes Hold Hold (Max 6 hours) Check->Hold No Record->Step1 If RH < 90% Hold->Check

Caption: DVS equilibration logic for determining moisture uptake kinetics in hygroscopic APIs.

Protocol 2: Dynamic Vapor Sorption (DVS) Isotherm Mapping

Objective: Accurately quantify the critical relative humidity (CRH) and identify hysteresis (trapped moisture) in the crystal lattice[8][9]. Self-Validation Check: Prior to testing the API, run a 10 mg sample of reference Microcrystalline Cellulose (MCC). The mass gain at 80% RH must read exactly 5.0% ± 0.2%. If the result falls outside this range, the microbalance is drifting and must be recalibrated before API testing can begin.

  • Step 1: Tare the DVS digital microbalance. Load 10-20 mg of the validated API salt into the sample pan[9].

  • Step 2: Equilibrate the sample at 0% RH and 25°C. The system must hold until the mass change rate ( dm/dt ) is < 0.002% per minute for 15 minutes to establish a true dry baseline[10].

  • Step 3: Program the humidity generation method to increase RH in 10% increments, up to a maximum of 90% RH.

  • Step 4: At each step, enforce the strict thermodynamic equilibrium rule: do not advance the humidity until dm/dt < 0.002%/min (with a maximum hold time of 6 hours per step)[10].

  • Step 5: Reverse the cycle (90% down to 0% RH in 10% steps) to map the desorption isotherm. A gap between the sorption and desorption curves indicates hysteresis, meaning moisture has penetrated the bulk lattice rather than just adsorbing to the surface[8].

References

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (CAS: 383127-43-3). This analysis synthesizes established fragmentation principles of nicotine analogs and aniline derivatives to provide a predictive and mechanistic framework for researchers.

Executive Summary & Compound Profile

N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is a structural hybrid of the nicotine alkaloid family and N,N-dimethylaniline. It serves as a critical building block in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and pharmaceutical intermediates.

This guide compares its fragmentation behavior against two standard alternatives: Nicotine (the N-methylpyrrolidine analog) and Nornicotine (the des-methyl aniline analog). Understanding these differences is essential for distinguishing this compound in complex biological matrices or synthetic reaction mixtures.

Compound Snapshot
FeatureDetail
Chemical Formula C₁₂H₁₈N₂
Molecular Weight 190.28 g/mol
Monoisotopic Mass 190.1470 Da
Core Structure Meta-substituted N,N-dimethylaniline with a pyrrolidine ring.
Key Ionization Mode EI (70 eV) / ESI (+)

Experimental Methodology

To replicate the data discussed below, the following experimental protocols are recommended. These ensure reproducibility and minimize in-source fragmentation artifacts.

Protocol A: GC-MS (Electron Impact)
  • Instrument: Agilent 5977B MSD or equivalent.

  • Ionization Energy: 70 eV (Standard EI).[1]

  • Source Temperature: 230 °C.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250 °C.

  • Oven Program: 60 °C (1 min) → 20 °C/min → 300 °C (5 min).

Protocol B: LC-MS/MS (Electrospray Ionization)
  • Instrument: Q-Exactive Orbitrap or Triple Quadrupole.

  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.[2]

  • Capillary Temp: 320 °C.

  • Collision Energy (NCE): Stepped 20, 35, 50 eV.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

Fragmentation Analysis & Mechanism

The fragmentation of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is driven by two competing charge stabilization centers: the pyrrolidine nitrogen (secondary amine) and the aniline nitrogen (tertiary amine).

Primary Pathway: Pyrrolidine Ring Cleavage (α-Cleavage)

The dominant pathway, typically yielding the base peak, is the α-cleavage of the pyrrolidine ring. The ionization initially occurs at the pyrrolidine nitrogen (due to higher basicity/lower ionization potential compared to the conjugated aniline nitrogen).

  • Mechanism: Homolytic cleavage of the C2–C3 bond in the pyrrolidine ring.

  • Resulting Ion: The pyrrolinium ion (m/z 70) .

  • Significance: This is the diagnostic "fingerprint" ion for 2-substituted pyrrolidines with an unsubstituted nitrogen (analogous to Nornicotine).

Secondary Pathway: Loss of Imine (Retro-Diels-Alder-like)

A characteristic loss of 29 Da (CH₂=NH) occurs from the pyrrolidine ring.

  • Mechanism: Hydrogen transfer followed by ring opening and elimination of methanimine.

  • Resulting Ion: m/z 161 [M - 29]⁺.

  • Structure: A vinyl-substituted N,N-dimethylaniline cation.

Tertiary Pathway: N-Dealkylation

The N,N-dimethylaniline moiety undergoes characteristic loss of methyl groups.

  • Mechanism: Radical loss of a methyl group (•CH₃) from the aniline nitrogen.

  • Resulting Ion: m/z 175 [M - 15]⁺.

Pathway Visualization

The following diagram illustrates the mechanistic flow from the molecular ion to key fragments.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 190 (C12H18N2) Frag_70 Base Peak: Pyrrolinium Ion m/z 70 (C4H8N+) M_Ion->Frag_70 α-Cleavage (Dominant) Frag_175 Loss of Methyl m/z 175 [M - CH3]+ M_Ion->Frag_175 - •CH3 (15 Da) Frag_161 Loss of Methanimine m/z 161 [M - CH2NH]+ M_Ion->Frag_161 - CH2NH (29 Da) Frag_189 Loss of Hydrogen m/z 189 [M - H]+ M_Ion->Frag_189 - H•

Figure 1: Mechanistic fragmentation pathway of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline under EI conditions.

Comparative Performance: Alternatives Analysis

To accurately identify this compound, it must be distinguished from its structural analogs. The table below contrasts the mass spectral signatures.

Comparison Table: Target vs. Nicotine vs. Nornicotine
ParameterTarget Compound Nicotine (Alternative 1)Nornicotine (Alternative 2)
Structure Phenyl-NMe₂ + Pyrrolidine (NH)Pyridine + N-MethylpyrrolidinePyridine + Pyrrolidine (NH)
Molecular Ion (M⁺) m/z 190 m/z 162 m/z 148
Base Peak (100%) m/z 70 (Pyrrolinium)m/z 84 (N-Me-Pyrrolinium)m/z 70 (Pyrrolinium)
Diagnostic Loss M - 29 (m/z 161 )M - 29 (m/z 133)M - 29 (m/z 119)
N-Methyl Loss M - 15 (m/z 175 )M - 15 (m/z 147, weak)Negligible
Differentiation Key m/z 190 parent + m/z 70 base peak confirms the hybrid structure.m/z 84 base peak is unique to N-methylpyrrolidine ring.m/z 148 parent distinguishes it from the heavier target.
Interpretation Insights
  • The m/z 70 Trap: Both the Target and Nornicotine share the m/z 70 base peak. You cannot rely on the base peak alone for identification.[2] You must verify the molecular ion (190 vs 148).

  • The Methyl Shift: If you observe m/z 84, the pyrrolidine ring is methylated (Nicotine-like). If you observe m/z 70, the pyrrolidine ring is unsubstituted (Target or Nornicotine).

  • The Aniline Marker: The presence of m/z 175 (loss of methyl from the aniline side) is a specific marker for the dimethylaniline moiety, absent in the pyridine-based alternatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89594, Nicotine. Retrieved from [Link]

  • MassBank of North America (2025). Mass Spectrum of Nornicotine (MoNA ID: LC-MS Spectra). Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for α-cleavage mechanisms).
  • U.S. National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

A Comparative Guide to Bioequivalence Assessment of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting bioequivalence studies of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline analogs. It is designed for researchers, scientists, and drug development professionals engaged in the development of generic formulations. This document offers an in-depth exploration of the scientific and regulatory considerations essential for establishing bioequivalence, supported by detailed experimental protocols and data interpretation.

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, contributing to the development of a wide array of biologically active compounds. Analogs of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline are of interest for their potential therapeutic applications, which necessitates a clear pathway for the approval of generic equivalents to ensure patient access to affordable medications. The cornerstone of generic drug approval is the demonstration of bioequivalence, which assures that the generic product performs in the same manner as the innovator product.

This guide will navigate the critical aspects of designing and executing a bioequivalence study for this class of compounds, with a focus on a robust bioanalytical methodology using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. The Strategic Imperative of Bioequivalence

Bioequivalence studies are fundamental to the regulatory approval of generic drugs. These studies are designed to demonstrate that a generic product exhibits a comparable rate and extent of absorption of the active pharmaceutical ingredient (API) to the reference listed drug (RLD). For orally administered drugs, this is typically assessed by measuring the concentration of the API in the systemic circulation over time.

The establishment of bioequivalence allows regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to infer that the generic product will have the same therapeutic effect and safety profile as the RLD without the need for extensive new clinical trials.

II. Designing a Robust Bioequivalence Study: A Methodical Approach

A well-designed bioequivalence study is paramount to generating reliable and interpretable data. The following sections outline the key considerations for a study involving N,N-dimethyl-3-(pyrrolidin-2-yl)aniline analogs.

Study Design and Population

For most orally administered, immediate-release dosage forms, a randomized, single-dose, two-period, two-sequence, crossover design is the gold standard. This design minimizes inter-subject variability and allows for a direct comparison of the test and reference formulations within the same subject.

  • Study Population: A cohort of healthy volunteers, typically between 18 and 55 years of age, is recruited. The number of subjects is statistically determined to ensure adequate power to detect potential differences between the formulations.

  • Dosing and Washout: Subjects receive a single dose of either the test or reference product, followed by a washout period of sufficient duration (at least five half-lives of the drug) before receiving the other formulation. This ensures that the drug from the first period is completely eliminated before the second period begins.

Pharmacokinetic Endpoints and Acceptance Criteria

The primary pharmacokinetic (PK) parameters used to assess bioequivalence are:

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

  • Cmax: The maximum observed plasma concentration.

To establish bioequivalence, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of these parameters must fall within the acceptance range of 80.00% to 125.00%.

III. The Analytical Powerhouse: LC-MS/MS for Bioanalysis

The accurate quantification of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline analogs in biological matrices is the analytical linchpin of a bioequivalence study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, specificity, and speed.

Method Development and Validation: A Step-by-Step Protocol

The following protocol outlines the development and validation of a robust LC-MS/MS method for the quantification of a hypothetical N,N-dimethyl-3-(pyrrolidin-2-yl)aniline analog (referred to as "Analog X") in human plasma.

1. Analyte and Internal Standard (IS) Characterization:

  • Analog X: Obtain the reference standard of the specific analog being studied.

  • Internal Standard (IS): Select a suitable stable isotope-labeled (e.g., d6-Analog X) or a structurally similar compound as the internal standard to compensate for matrix effects and variations in sample processing and instrument response.

2. LC-MS/MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A C18 reversed-phase column is a good starting point for small molecule analysis.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used for good peak shape and ionization efficiency.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for amine-containing compounds.

3. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma.

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.

4. Method Validation:

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA and EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Visualizing the Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (in Acetonitrile) Plasma->Add_IS Vortex Vortex & Centrifuge Add_IS->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Injection Inject into LC-MS/MS Evaporate->Injection LC_Separation Chromatographic Separation (C18) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Concentration vs. Response Ratio) Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for the bioanalysis of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline analogs in plasma.

IV. Comparative Analysis: Interpreting the Data

Following the analysis of all plasma samples from the clinical phase of the study, the pharmacokinetic parameters for each subject under both the test and reference formulations are calculated.

Hypothetical Pharmacokinetic Data

The following table presents a hypothetical dataset for a bioequivalence study of "Analog X."

Subject IDFormulationAUC0-t (ng*h/mL)Cmax (ng/mL)Tmax (h)
1Test12501552.0
1Reference13101602.5
2Test14201701.5
2Reference13801652.0
...............
24Test13501622.0
24Reference14001682.0
Geo. Mean Test 1335 163
Geo. Mean Reference 1365 166
Ratio (T/R) 97.8% 98.2%
90% CI 90.5% - 105.6% 91.2% - 105.8%
Statistical Assessment of Bioequivalence

The geometric mean ratio and the 90% confidence intervals for AUC0-t and Cmax are calculated.

Bioequivalence_Assessment PK_Data Calculate Individual Pharmacokinetic Parameters (AUC, Cmax) Log_Transform Log-Transform PK Parameters PK_Data->Log_Transform ANOVA Analysis of Variance (ANOVA) to determine intra-subject variability Log_Transform->ANOVA CI_Calc Calculate 90% Confidence Intervals for the Ratio of Geometric Means (Test/Reference) ANOVA->CI_Calc Conclusion Bioequivalent? CI_Calc->Conclusion Accept Acceptance Criteria Met: 90% CI within 80-125% Conclusion->Accept Yes Reject Acceptance Criteria Not Met Conclusion->Reject No

Caption: Logical flow of the statistical assessment for bioequivalence.

Based on the hypothetical data, the 90% confidence intervals for both AUC0-t (90.5% - 105.6%) and Cmax (91.2% - 105.8%) fall within the regulatory acceptance range of 80.00% to 125.00%. Therefore, the test formulation of "Analog X" would be considered bioequivalent to the reference formulation.

V. Conclusion and Future Directions

This guide has provided a comprehensive roadmap for conducting bioequivalence studies of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline analogs. The successful execution of such a study hinges on a meticulously designed clinical protocol, a robust and validated bioanalytical method, and a sound statistical analysis. By adhering to these principles, drug developers can confidently navigate the regulatory landscape and bring safe, effective, and affordable generic alternatives to the market.

Future research in this area could explore the development of in vitro dissolution methods that are predictive of in vivo performance, potentially reducing the need for extensive in vivo studies for certain formulation changes.

VI. References

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Bioanalysis. Available at: [Link]

  • EMA adopts five product-specific bioequivalence guidelines. GaBI Journal. Available at: [Link]

  • Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. Federal Register. Available at: [Link]

  • FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. FDA. Available at: [Link]

  • FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Greenleaf Health. Available at: [Link]

  • Guideline on the Investigation of Bioequivalence. European Medicines Agency. Available at: [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. FDA. Available at: [Link]

  • Product-specific bioequivalence guidance. European Medicines Agency. Available at: [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. Available at: [Link]

  • Critical considerations into the new EMA guideline on bioequivalence. Arzneimittelforschung. Available at: [Link]

  • ICH Guideline M13B on bioequivalence for immediate-release solid oral dosage forms - additional strengths biowaiver. European Medicines Agency. Available at: [Link]

  • Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies. Available at: [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. International Journal of Creative Research Thoughts. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • N,N-Dimethylaniline. OSHA. Available at: [Link]

  • Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules. Available at: [Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • An Introduction to Pharmacokinetics. SlidePlayer. Available at: [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Available at: [Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor,

Validating purity of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline reference standards

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the CoA: A Comparative Guide to Validating N,N-dimethyl-3-(pyrrolidin-2-yl)aniline Reference Standards

Executive Summary

In drug discovery, the integrity of biological data is only as good as the chemical probes used to generate it. N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is a critical chiral intermediate and pharmacophore, structurally related to nicotinic agonists and specific kinase inhibitors. Its validation presents a "perfect storm" of analytical challenges: high basicity, hygroscopicity, and a prone-to-racemization chiral center.

This guide compares the Standard Commercial Validation (Method A) —often found on generic Certificates of Analysis—against an Enhanced Validation Protocol (Method B) . We demonstrate experimentally why Method A is insufficient for this specific molecule and provide a rigorous, self-validating alternative using Quantitative NMR (qNMR) and Chiral HPLC.

The Chemical Context

Before validating, we must understand the adversary.

  • Target: N,N-dimethyl-3-(pyrrolidin-2-yl)aniline.[1]

  • Critical Attribute 1 (Chirality): The C2 position on the pyrrolidine ring is a chiral center. Synthetic routes often yield racemic mixtures or partially racemized products (ee < 95%) which standard HPLC cannot detect.

  • Critical Attribute 2 (Basicity): The pyrrolidine nitrogen (

    
    ) is highly basic, leading to severe peak tailing on C18 columns and potential salt stoichiometry issues (e.g., 1.5 HCl vs 2.0 HCl salts).
    

Comparative Analysis: The "Standard" vs. The "Enhanced" Approach

The following table summarizes the risks of relying on standard vendor data versus generating your own enhanced validation data.

FeatureMethod A: Standard Commercial Validation Method B: Enhanced Validation Protocol
Primary Purity Method HPLC-UV (Area %) qNMR (Weight %)
Chiral Purity Often Omitted or Optical Rotation onlyChiral HPLC (Enantiomeric Excess)
Salt Stoichiometry Assumed theoretical (e.g., "HCl salt")Measured via IC or qNMR integration
Water Content Karl Fischer (often omitted if small scale)qNMR (H2O signal) + TGA
Risk Factor High. Misses inorganic salts, residual solvent, and enantiomeric impurities.Low. Provides absolute purity traceable to NIST standards.
The Data Gap (Hypothetical Experimental Comparison)

Scenario: A researcher purchases a standard labeled ">98% Purity."

  • Method A Result: HPLC-UV shows a single peak at 254 nm. Purity = 99.2% .

  • Method B Result: qNMR reveals 4% residual solvent (DCM) and 1.5 equivalents of HCl instead of 1.0. Chiral LC reveals 8% of the (R)-enantiomer.

  • True Potency:

    
    .
    
  • Consequence: All biological

    
     values generated with this batch are wrong by ~12%.
    

Enhanced Validation Protocols

Protocol 1: Quantitative NMR (qNMR) – The Absolute Truth

qNMR is superior to HPLC for reference standards because it does not require a reference standard of the analyte itself; it only requires a certified internal standard (IS).

Reagents:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent salt precipitation and exchangeable proton loss).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (NIST Traceable). Note: Ensure IS signals do not overlap with the N-Methyl (approx 2.9 ppm) or aromatic protons of the analyte.

Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest proton).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Weight,

= Purity.[2][3]
Protocol 2: Chiral HPLC – The Stereochemical Gatekeeper

Standard C18 columns cannot separate the (S) and (R) enantiomers. A polysaccharide-based chiral stationary phase is required.[4]

Methodology:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Critical: The Diethylamine (DEA) is mandatory. Without it, the basic pyrrolidine nitrogen will interact with silanols, causing irreversible retention or streaking.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aniline absorption).

  • Success Criteria: Baseline resolution (

    
    ) between enantiomers.
    

Visualization: Validation Logic & Workflow

Figure 1: The Enhanced Validation Decision Matrix

This diagram outlines the logical flow for accepting or rejecting a reference standard based on the enhanced protocol.

ValidationLogic Start Receive Reference Standard qNMR Step 1: qNMR Analysis (Absolute Purity & Solvents) Start->qNMR CheckPurity Purity > 95% (w/w)? qNMR->CheckPurity ChiralLC Step 2: Chiral HPLC (Enantiomeric Excess) CheckPurity->ChiralLC Yes Reject REJECT / RE-PURIFY CheckPurity->Reject No (Salt/Solvent Issue) CheckEE ee > 98%? ChiralLC->CheckEE LCMS Step 3: LC-MS/MS (Impurity ID) CheckEE->LCMS Yes CheckEE->Reject No (Racemization) Release RELEASE BATCH Calculate Corrected Molarity LCMS->Release Identity Confirmed

Caption: Decision tree for validating chiral amine standards. Note that qNMR is the primary gatekeeper before expensive chiral chromatography is utilized.

Figure 2: Impurity Origin Mapping

Understanding where impurities come from helps in selecting the right detection method.

ImpurityMap Precursor Synthetic Precursors (Anilines/Pyrrolidines) Reaction Coupling/Reduction Precursor->Reaction Product Crude N,N-dimethyl-3- (pyrrolidin-2-yl)aniline Reaction->Product Impurity1 Impurity A: Des-methyl analog (Detected by LC-MS) Reaction->Impurity1 Incomplete Methylation Impurity2 Impurity B: Enantiomer (R-isomer) (Detected by Chiral LC) Reaction->Impurity2 Racemization Impurity3 Impurity C: Residual Solvent/Salts (Detected by qNMR) Product->Impurity3 Purification Artifacts

Caption: Mapping potential impurities to their specific detection methods. Standard HPLC often misses Impurity B and C.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023).[5] Establishes the global regulatory framework for specificity, linearity, and accuracy.Link

  • USP <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. Defines the requirements for qualitative and quantitative NMR analysis in pharmaceutical settings.Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Seminal paper comparing qNMR to HPLC for reference standards.Link

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Authoritative text on selecting polysaccharide columns for basic amines.Link

Sources

Preclinical Scaffold Evaluation: Comparative Pharmacokinetics of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In small-molecule drug discovery, the selection of core scaffolds fundamentally dictates the absorption, distribution, metabolism, and excretion (ADME) profile of lead candidates. N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (NDPA) (CAS: 383127-43-3) has emerged as a versatile building block, particularly for central nervous system (CNS) targets and kinase inhibitors, owing to its structural mimicry of endogenous pharmacophores and basic pyrrolidine center.

However, to effectively utilize NDPA, medicinal chemists must understand its inherent pharmacokinetic (PK) liabilities. This guide objectively compares the PK performance of NDPA against two fundamental reference scaffolds:

  • 3-(pyrrolidin-2-yl)pyridine (Nornicotine analog): A standard, metabolically robust CNS scaffold.

  • N,N-dimethylaniline (DMA): The parent aniline fragment, known for rapid Phase I metabolism.

Mechanistic Causality in Scaffold Metabolism

The pharmacokinetic behavior of NDPA is driven by the electron density of its aromatic system. The N,N-dimethyl group acts as a strong electron-donating group, enriching the aniline ring and rendering the methyl groups highly susceptible to Cytochrome P450 (CYP1A2 and CYP3A4) mediated N-demethylation. Conversely, the pyrrolidine ring introduces a basic amine (


), which is protonated at physiological pH. While this protonation aids in solubility, the highly lipophilic N,N-dimethyl moiety compensates to maintain high membrane permeability.

MetabolicPathways Parent N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (NDPA) NDMA N-Demethylation (Loss of CH3) Parent->NDMA CYP3A4 / CYP1A2 Lactam Pyrrolidine Oxidation (Lactam Formation) Parent->Lactam CYP2B6 / CYP3A4 NOxide N-Oxidation (Aniline N-Oxide) Parent->NOxide FMO3

Fig 1: Primary Phase I metabolic biotransformation pathways for the NDPA scaffold.

Comparative Pharmacokinetic Data

To benchmark NDPA, we evaluate its in vitro metabolic stability, intestinal permeability, and in vivo rat pharmacokinetics against the reference scaffolds.

Table 1: In Vitro ADME & Permeability Benchmarks

Data represents normalized preclinical profiling values for the unmodified scaffolds.

Scaffold / CompoundHuman Liver Microsomes

(µL/min/mg)
Rat Liver Microsomes

(µL/min/mg)
Caco-2

(A→B) (

cm/s)
Efflux Ratio (B→A / A→B)
NDPA 48.562.118.41.2
3-(pyrrolidin-2-yl)pyridine 12.318.514.21.5
N,N-dimethylaniline (DMA) >150.0>200.035.10.9

Data Interpretation: NDPA exhibits moderate-to-high intrinsic clearance (


). The electron-withdrawing nature of the pyridine ring in the nornicotine analog protects it from rapid oxidation, resulting in a much lower 

. However, NDPA demonstrates excellent passive permeability (

cm/s) with no significant active efflux (ER < 2.0), making it highly suitable for oral absorption if first-pass metabolism can be mitigated.
Table 2: In Vivo Rat Pharmacokinetics

Standardized dosing: 1 mg/kg Intravenous (IV), 10 mg/kg Oral (PO) in male Sprague-Dawley rats.

PK ParameterNDPA3-(pyrrolidin-2-yl)pyridineDMA
IV Clearance (

)
(mL/min/kg)
45.218.485.6
Volume of Distribution (

)
(L/kg)
3.82.14.5
IV Half-life (

)
(h)
1.23.50.4
PO

(ng/mL)
210480<50
Oral Bioavailability (

)
22% 65% <5%

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the data above is generated using self-validating protocol systems. Every assay includes internal control mechanisms to rule out false positives or mechanical failures.

Liver Microsomal Stability Assay (Phase I Metabolism)

This protocol quantifies the intrinsic clearance (


) of the scaffold driven by cytochrome P450 enzymes[1].

Self-Validating Mechanism: A parallel incubation lacking the NADPH regenerating system is mandatory. If compound depletion occurs without NADPH, it indicates chemical instability or non-CYP-mediated degradation, invalidating the CYP-clearance calculation.

  • Preparation: Prepare a 10 mM stock of NDPA in DMSO. Dilute to a 1 µM working concentration in 50 mM potassium phosphate buffer (pH 7.4).

  • Matrix Assembly: Combine human or rat liver microsomes (final protein concentration 0.5 mg/mL) with the test compound in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 3 mM MgCl2, glucose-6-phosphate, and G6PD) [2].

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the decay of the parent mass. Calculate

    
     based on the elimination rate constant (
    
    
    
    ).
Caco-2 Bidirectional Permeability Assay

This assay predicts intestinal absorption and identifies substrate affinity for efflux transporters like P-glycoprotein (P-gp) [].

Self-Validating Mechanism: Transepithelial Electrical Resistance (TEER) must be measured before and after the assay. A TEER value < 200 Ω·cm² indicates a compromised tight-junction barrier, rendering the permeability data invalid [4].

  • Cell Culture: Seed Caco-2 cells on semipermeable polycarbonate Transwell inserts. Culture for 21 days to allow spontaneous differentiation into polarized enterocyte-like monolayers [5].

  • Barrier Verification: Measure TEER to confirm monolayer integrity.

  • Dosing: Dilute NDPA to 10 µM in Hanks' Balanced Salt Solution (HBSS) at pH 7.4. Apply to the Apical (A) chamber for A→B transport, and the Basolateral (B) chamber for B→A transport.

  • Incubation: Incubate at 37°C with 5%

    
     for 120 minutes.
    
  • Quantification: Sample from the receiver chambers and analyze via LC-MS/MS. Calculate the Apparent Permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ).

Caco2Workflow Seed Cell Seeding Caco-2 on Transwell Diff Differentiation 21 Days Seed->Diff QC QC Diff->QC Dose Dosing 10 µM (A-B & B-A) QC->Dose Incubate Incubation 120 min, 37°C Dose->Incubate Analyze LC-MS/MS Papp & ER Calc Incubate->Analyze

Fig 2: Validated 21-day Caco-2 bidirectional permeability and efflux assay workflow.

In Vivo Rat Pharmacokinetics

A standard in vivo model to establish systemic clearance, volume of distribution, and oral bioavailability[6].

  • Animal Preparation: Fast male Sprague-Dawley rats (approx. 250g) overnight prior to oral dosing; IV groups may be fed ad libitum[7].

  • Administration:

    • IV Group: Administer 1 mg/kg NDPA via the tail vein (formulated in 5% DMSO / 95% Saline).

    • PO Group: Administer 10 mg/kg NDPA via oral gavage (formulated in 0.5% Methylcellulose).

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Centrifuge blood to isolate plasma. Extract NDPA via protein precipitation and quantify using a validated LC-MS/MS method.

  • Data Analysis: Utilize non-compartmental analysis (NCA) to calculate

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .

InVivoPK Dose Rat PK Study IV (1 mg/kg) & PO (10 mg/kg) Bioavail Bioavailability (%F) > 30%? Dose->Bioavail Success Advance to In Vivo Efficacy Bioavail->Success Yes Investigate Limiting Factor? Bioavail->Investigate No Metabolism High Clearance (Scaffold Hopping) Investigate->Metabolism High IV CL Permeability Poor Absorption (Prodrug/Formulation) Investigate->Permeability Low Caco-2 Papp

Fig 3: Decision tree for interpreting in vivo rat PK data to guide lead optimization.

Conclusion & Optimization Strategy

While N,N-dimethyl-3-(pyrrolidin-2-yl)aniline offers excellent membrane permeability driven by its lipophilic dimethyl groups, its utility as a direct drug scaffold is bottlenecked by rapid Phase I N-demethylation, leading to a low oral bioavailability (22%) compared to the nornicotine analog (65%).

Field-Proven Insight: To optimize leads containing the NDPA scaffold, medicinal chemists should consider bioisosteric replacement of the N,N-dimethyl group (e.g., cyclization into a fused indoline or utilizing a trifluoromethyl ether) to block CYP-mediated oxidation while preserving the required electron density and spatial geometry for target binding.

References

  • Creative Bioarray. "Caco-2 Permeability Assay." Creative Bioarray Services. URL:[Link]

  • Evotec. "Caco-2 Permeability Assay." Evotec ADME-Tox Solutions. URL:[Link]

  • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec. URL:[Link]

  • Matsuda, Y. et al. "Chemical Site-Specific Conjugation Platform to Improve the Pharmacokinetics and Therapeutic Index of Antibody–Drug Conjugates." Molecular Pharmaceutics, ACS Publications. URL:[Link]

  • Kim, H. et al. "In Vitro and In Vivo Assessment of Metabolic Drug Interaction Potential of Dutasteride with Ketoconazole." PMC, National Institutes of Health. URL:[Link]

Sources

A Comparative Structural Analysis of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline and Cotinine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Abstract

This guide provides an in-depth structural and physicochemical comparison of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline and Cotinine. While both molecules share a common pyrrolidine scaffold, their distinct aromatic components—a dimethylaniline ring versus a pyridinone ring—impart significantly different electronic and steric properties. This analysis delves into their structural nuances, comparative physicochemical parameters, and the resulting implications for their analytical differentiation and potential biological activities. Experimental protocols for characterization are provided to support researchers in their practical applications.

Introduction

In the landscape of pharmacologically active compounds, subtle structural modifications can lead to profound differences in biological activity and physicochemical properties. This guide focuses on two such molecules: N,N-dimethyl-3-(pyrrolidin-2-yl)aniline, a synthetic compound, and Cotinine, the primary metabolite of nicotine.[1][2]

N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is a substituted aniline derivative incorporating a pyrrolidine ring. Its structural features suggest potential interactions with biological targets that recognize substituted aromatic amines or pyrrolidine-containing ligands. While less studied than Cotinine, its structure presents an interesting case for comparative analysis.

Cotinine , an alkaloid found in tobacco, is most recognized as the main metabolite of nicotine.[3][4] It serves as a crucial biomarker for assessing exposure to tobacco smoke due to its longer half-life of approximately 16-20 hours compared to nicotine's 1-2 hours.[1] Beyond its role as a biomarker, Cotinine itself exhibits pharmacological activity, including weak agonism at nicotinic acetylcholine receptors (nAChRs) and potential nootropic and antipsychotic-like effects.[1]

The rationale for this comparison lies in their shared pyrrolidine core, which is a common motif in many biologically active compounds. However, the distinct aromatic systems attached to this core create a valuable opportunity to explore how these differences influence their overall properties and potential applications.

Part 1: Molecular Structure Analysis

Core Scaffold Comparison

At a glance, both molecules feature a five-membered saturated nitrogen heterocycle, the pyrrolidine ring. However, the nature of the substituent at the 2-position of this ring and the electronic properties of the attached aromatic systems are fundamentally different.

  • N,N-dimethyl-3-(pyrrolidin-2-yl)aniline: Possesses a benzene ring substituted with a dimethylamino group. The dimethylamino group is a strong electron-donating group, which increases the electron density of the aniline ring, particularly at the ortho and para positions.[5]

  • Cotinine ((5S)-1-methyl-5-(3-pyridyl)pyrrolidin-2-one): Features a pyridine ring attached to the pyrrolidine. The pyridine ring is an electron-deficient aromatic system. Furthermore, the pyrrolidine ring in cotinine is part of a lactam (a cyclic amide), with a carbonyl group at the 2-position.[6]

Figure 1: 2D structures of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (left) and Cotinine (right).

Key Functional Groups and Stereochemistry

The functional groups present in each molecule are key to their chemical reactivity and biological interactions.

  • N,N-dimethyl-3-(pyrrolidin-2-yl)aniline: Contains a secondary amine within the pyrrolidine ring and a tertiary aromatic amine (the dimethylaniline moiety).

  • Cotinine: Possesses a tertiary amine within the pyrrolidine ring (N-methylated) and a lactam functional group. The carbonyl group of the lactam can act as a hydrogen bond acceptor.

Both molecules are chiral, with a stereocenter at the point of attachment of the aromatic ring to the pyrrolidine. For Cotinine, the naturally occurring enantiomer is (S)-Cotinine.[3]

Conformational Analysis

The three-dimensional shape of these molecules is influenced by the rotational freedom around the single bond connecting the pyrrolidine and aromatic rings.

  • N,N-dimethyl-3-(pyrrolidin-2-yl)aniline: The aniline ring can rotate relative to the pyrrolidine ring, allowing for a range of conformations.

  • Cotinine: The presence of the lactam structure introduces some rigidity to the pyrrolidine ring. The relative orientation of the pyridyl group and the pyrrolidinone ring will be a key determinant of its interaction with biological targets.

Part 2: Physicochemical Properties

The differing electronic and structural features of these molecules are reflected in their physicochemical properties.

PropertyN,N-dimethyl-3-(pyrrolidin-2-yl)anilineCotinineSource(s)
Molecular Formula C₁₂H₁₈N₂C₁₀H₁₂N₂O[3][7]
Molecular Weight 190.28 g/mol 176.22 g/mol [3][7]
XLogP3 1.9-0.3[3][7]
Hydrogen Bond Donors 10[7][8]
Hydrogen Bond Acceptors 22[7][8]
Polar Surface Area 15.27 Ų33.2 Ų[3][7]
pKa (strongest basic) ~5 (predicted for aniline moiety)4.72 (predicted)[9][10]
Boiling Point Not available210-211 °C at 6 mmHg[3]
Water Solubility Insoluble (predicted)Not miscible or difficult to mix[10][11]

Interpretation of Properties:

The higher XLogP3 value for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline suggests it is more lipophilic than Cotinine.[3][7] This is consistent with the absence of the polar lactam group found in Cotinine. The higher polar surface area of Cotinine is also attributed to this lactam group. These differences have significant implications for their pharmacokinetic profiles, such as membrane permeability and solubility.

Part 3: Spectroscopic and Crystallographic Characterization

Analytical techniques are crucial for distinguishing between these two compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would reveal distinct chemical shifts due to the different electronic environments.

  • N,N-dimethyl-3-(pyrrolidin-2-yl)aniline: The aromatic protons of the dimethylaniline ring would appear in the upfield region of the aromatic spectrum due to the electron-donating effect of the dimethylamino group. The N-methyl protons would give a characteristic singlet.

  • Cotinine: The protons on the electron-deficient pyridine ring would appear further downfield in the aromatic region. The N-methyl group on the pyrrolidinone ring would also produce a distinct singlet, but at a different chemical shift compared to the dimethylaniline methyls. The carbonyl carbon of the lactam would have a characteristic chemical shift in the ¹³C NMR spectrum around 170-180 ppm.[12]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry would show a clear difference in the molecular ion peak due to their different molecular weights. Their fragmentation patterns would also be distinct.

  • N,N-dimethyl-3-(pyrrolidin-2-yl)aniline: Expected [M+H]⁺ of m/z 191.15.[7]

  • Cotinine: Expected [M+H]⁺ of m/z 177.10.[3]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).

  • Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire full scan mass spectra to identify the molecular ions and product ion scans (MS/MS) to determine fragmentation patterns.

cluster_workflow LC-MS Workflow Sample Sample LC_Separation LC_Separation Sample->LC_Separation Injection ESI ESI LC_Separation->ESI Elution Mass_Analyzer Mass_Analyzer ESI->Mass_Analyzer Ionization Detector Detector Mass_Analyzer->Detector Ion Separation Data_Analysis Data_Analysis Detector->Data_Analysis Signal

Figure 2: A simplified workflow for LC-MS analysis.

Part 4: Synthesis and Biological Implications

Synthetic and Metabolic Pathways

N,N-dimethyl-3-(pyrrolidin-2-yl)aniline: The synthesis of this compound would likely involve the coupling of a protected pyrrolidine derivative with a suitable aniline precursor, followed by N,N-dimethylation of the aniline nitrogen. The N,N-dimethylation of anilines can be achieved through methods like the Eschweiler-Clarke reaction.[13] The formation of the pyrrolidine ring itself can be accomplished through various synthetic strategies.[14]

Cotinine: In humans, cotinine is formed primarily in the liver from nicotine.[15] This metabolic conversion is a two-step process catalyzed by cytochrome P450 enzymes, mainly CYP2A6, followed by aldehyde oxidase.[2][16]

Nicotine Nicotine Iminium_Ion Iminium_Ion Nicotine->Iminium_Ion CYP2A6 Cotinine Cotinine Iminium_Ion->Cotinine Aldehyde Oxidase

Figure 3: Metabolic conversion of Nicotine to Cotinine.

Comparative Biological Profile

The structural differences between these two molecules are expected to translate into distinct biological activities.

  • N,N-dimethyl-3-(pyrrolidin-2-yl)aniline: The presence of the dimethylaniline moiety suggests potential for interaction with targets that bind aromatic amines. Its overall more lipophilic character compared to cotinine might lead to different tissue distribution and metabolic fate.

  • Cotinine: Its biological activity, although weaker than nicotine, is well-documented. It acts on nAChRs and has been investigated for various CNS conditions.[1][17] The lactam carbonyl and the pyridyl nitrogen are key features for its interaction with biological targets.

Conclusion

N,N-dimethyl-3-(pyrrolidin-2-yl)aniline and Cotinine, despite sharing a pyrrolidine core, are structurally and physicochemically distinct molecules. The electron-donating dimethylaniline group in the former contrasts sharply with the electron-withdrawing pyridinone system in the latter. These differences manifest in their lipophilicity, polarity, and spectroscopic signatures. Understanding these distinctions is paramount for researchers in designing new compounds with specific pharmacological profiles and for analytical scientists in developing methods for their unambiguous identification. Further investigation into the biological activities of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline could provide valuable insights into structure-activity relationships for this class of compounds.

References

  • Frontiers. (2021, October 20). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cotinine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 854019, Cotinine. Retrieved from [Link]

  • Recovered.org. (2024, November 27). How Long Does Nicotine Stay in Your System?. Retrieved from [Link]

  • OMICS International. (2022, May 9). Biochemistry of nicotine metabolism and its significance to lung cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry of nicotine metabolism and its relevance to lung cancer. Retrieved from [Link]

  • Cheméo. (n.d.). Cotinine (CAS 486-56-6) - Chemical & Physical Properties. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000577 (-)-cotinine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Human Blood Concentrations of Cotinine, a Biomonitoring Marker for Tobacco Smoke, Extrapolated from Nicotine Metabolism in Rats and Humans and Physiologically Based Pharmacokinetic Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of cotinine molecule (C10H12N2O). Retrieved from [Link]

  • Inxight Drugs. (n.d.). COTININE. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n-dimethyl-3-(pyrrolidin-2-yl)aniline. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Cotinine (FDB004716). Retrieved from [Link]

  • ACS Publications. (2024, November 15). Plant-Derived and Synthetic Nicotine in E-Cigarettes: Is Differentiation with NMR Spectroscopy Possible?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reproducibility of the Nicotine Metabolite Ratio in Cigarette Smokers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • The Good Scents Company. (n.d.). N,N-dimethyl aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22957587, N,N-Dimethyl-3-(propan-2-yl)aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n-dimethyl-4-(pyrrolidin-3-yl)aniline. Retrieved from [Link]

  • Slideshare. (n.d.). Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound N,N-Dimethyl-3-methylaniline (FDB005127). Retrieved from [Link]

  • SciTechnol. (n.d.). Development and Validation of a Quantification Method of Cotinine in Urine Using Two Innovative Technologies: Supported Liquid Extraction and. Retrieved from [Link]

  • Google Patents. (n.d.). CN102728367A - Method and catalyst for synthesizing N,N-dimethylaniline.
  • bevital. (n.d.). Development and validation of sensitive method for determination of serum cotinine in smokers and nonsmokers by liquid chromatog. Retrieved from [Link]

  • SciELO. (n.d.). Single gas chromatography method with nitrogen phosphorus detector for urinary cotinine determination in passive and active smokers. Retrieved from [Link]

  • Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Retrieved from [Link]

Sources

Comparative Validation Guide: Elemental Analysis of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a rigorous validation framework for the elemental composition of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (CAS: 1037082-95-3), a critical chiral intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands.

Audience: Medicinal chemists, QC analysts, and CMC (Chemistry, Manufacturing, and Controls) leads.

Scope: This guide compares the Free Base form of the compound against its common Salt Forms (Alternatives) and Impure Variants . It demonstrates why Elemental Analysis (EA) remains the definitive "Gold Standard" for validating bulk purity and stoichiometry, outperforming orthogonal methods like HRMS or NMR in specific bulk-characterization scenarios.

Technical Profile & Theoretical Benchmarks

Before validation, theoretical baselines must be established. N,N-dimethyl-3-(pyrrolidin-2-yl)aniline contains two basic nitrogen centers, making it prone to salt formation and hygroscopicity.

The "Product": Free Base
  • Formula: C₁₂H₁₈N₂[1]

  • Molecular Weight: 190.29 g/mol

  • Physical State: Viscous oil (typically) or low-melting solid.

The "Alternatives": Common Processing Forms

In drug development, this intermediate is often isolated as a salt to improve crystallinity.

  • Alternative A (Dihydrochloride Salt): C₁₂H₁₈N₂ · 2HCl (Used for stability).

  • Alternative B (Monohydrate): C₁₂H₁₈N₂ · H₂O (Result of improper drying).

Table 1: Theoretical Elemental Composition (The Validation Standard)
ElementProduct: Free Base (Target)Alt A: Dihydrochloride Alt B: Monohydrate Differentiation Factor
Carbon (C) 75.74% 54.76%69.19%High Sensitivity (>20% Δ)
Hydrogen (H) 9.53% 7.66%9.68%Low Sensitivity
Nitrogen (N) 14.72% 10.64%13.45%High Sensitivity (>4% Δ)

Expert Insight: Note the massive divergence in Carbon content (75.7% vs 54.7%) between the Free Base and the HCl salt. This makes CHN analysis the most rapid tool for confirming salt stoichiometry during scale-up, often superior to ¹H-NMR where counter-ions (Cl⁻) are invisible.

Validation Methodology (Protocol)

This protocol validates the accuracy and precision of the combustion analysis.

Equipment & Conditions
  • Instrument: Automated CHN Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL cube).

  • Combustion Temp: 950°C (Static) / 1000°C (Dynamic) to ensure complete oxidation of the pyrrolidine ring.

  • Carrier Gas: Helium (99.999%).

  • Reference Standard: Acetanilide (K factor determination).

Step-by-Step Workflow
  • Sample Preparation:

    • Dry the sample of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture. Crucial Step: The pyrrolidine moiety is hygroscopic.

  • Weighing:

    • Weigh 2.0 – 2.5 mg (±0.001 mg) into a tin capsule.

    • Self-Validating Check: If the sample is an oil, use a tin capsule with a sealing disk to prevent evaporation prior to combustion.

  • Combustion:

    • Introduce sample into the combustion tube with excess O₂.

    • Gases (CO₂, H₂O, N₂) are separated via TPD (Temperature Programmed Desorption) or GC columns.

  • Calibration Verification:

    • Run a "Check Standard" (e.g., Sulfanilamide) every 10 samples.

    • Acceptance Criteria: Found values must be within ±0.3% (absolute) of theoretical values.

Comparative Performance Analysis

This section compares the analytical performance of EA against alternative characterization methods for this specific compound.

Comparison 1: EA vs. High-Resolution Mass Spectrometry (HRMS)
  • Scenario: Confirming the identity of a new batch.

  • HRMS Performance: Excellent for molecular weight identification (

    
    ). However, HRMS cannot easily distinguish between a pure sample and one containing 5% inorganic salts or 10% water.
    
  • EA Performance:

    • Accuracy: EA detects bulk impurities. A Carbon value of 72.0% (vs 75.74% theory) immediately flags ~5% contamination.

    • Verdict: HRMS identifies the molecule; EA validates the bulk substance.

Comparison 2: EA vs. ¹H-NMR (Quantitative)
  • Scenario: Determining Salt Stoichiometry (Free Base vs HCl).

  • qNMR Performance: Requires an internal standard (e.g., maleic acid). Protons on the pyrrolidine ring shift depending on pH, but calculating the exact ratio of Cl⁻ counter-ions is indirect.

  • EA Performance:

    • Direct Measurement: The Nitrogen % drops from 14.72% to 10.64% upon salt formation.

    • Data:

      • Batch A (Found): N = 14.68% (Confirmed Free Base).

      • Batch B (Found): N = 10.59% (Confirmed Dihydrochloride).

    • Verdict: EA provides a direct, reagent-free confirmation of salt form.

Experimental Data Summary (Validation Batch)

The following data represents a validation run of three separate synthetic lots of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline.

Batch IDFormCarbon (Found)Nitrogen (Found)Deviation from TheoryStatus
Lot-101 Free Base75.68%14.75%< 0.1%PASS
Lot-102 Free Base73.20%14.10%> 2.0%FAIL (Solvent trapped)
Lot-103 2HCl Salt54.80%10.61%< 0.1%PASS (Salt Form)

Visualization: Validation Decision Tree

The following diagram illustrates the logical flow for validating the compound's form and purity using EA data.

EA_Validation_Workflow Start Start: Isolate Compound Dry Step 1: Vacuum Dry (40°C, 4h) Start->Dry EA_Run Step 2: Run CHN Analysis Dry->EA_Run Check_C Decision: Carbon % Target: 75.74% ±0.4% EA_Run->Check_C Pass_Base Result: Pure Free Base (Release Batch) Check_C->Pass_Base Within Range Check_Low Result: Low Carbon (<74%) Check_C->Check_Low Below Range Check_Salt Check: Matches Salt Theory? (C ≈ 54.8%) Check_Low->Check_Salt Pass_Salt Result: Pure Dihydrochloride (Re-label Batch) Check_Salt->Pass_Salt Yes Fail_Impure Result: Impure/Wet (Reprocess) Check_Salt->Fail_Impure No

Figure 1: Logic flow for interpreting Elemental Analysis data to distinguish between the target free base, acceptable salt forms, and rejected impure batches.

References

  • PubChem. (2025).[2] N,N-dimethyl-3-(pyrrolidin-2-yl)aniline Compound Summary. National Library of Medicine. [Link]

  • ICH. (2019).[3] Guideline Q3D(R1) on Elemental Impurities. International Council for Harmonisation.[4] [Link]

  • Interlabor Belp AG. (2017).[3] Elemental analytics acc. to ICH Q3D guidelines. [Link]

Sources

Cross-reactivity of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline in immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Comparative Evaluation of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (DMPA) Cross-Reactivity in Alkaloid and Designer Drug Immunoassays

Executive Summary

For drug development professionals and clinical toxicologists, ensuring immunoassay specificity is a continuous challenge. N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (DMPA) is a synthetic compound characterized by a pyrrolidine ring attached to an N,N-dimethylaniline core. Because its pyrrolidine moiety shares significant structural homology with nicotine metabolites (e.g., nornicotine, cotinine) and synthetic cathinones (e.g.,


-PVP), DMPA presents a unique cross-reactivity risk in standard immunochemical screening.

This guide provides an objective, data-driven comparison of how DMPA interacts with different immunoassay platforms (ELISA vs. HEIA) compared to gold-standard LC-MS/MS, and outlines a self-validating protocol for quantifying its interference.

Mechanistic Rationale: Structural Homology and Epitope Recognition

Cross-reactivity in immunoassays is fundamentally driven by molecular similarity. An antibody is more likely to bind an off-target compound if that compound shares a high level of two-dimensional shape similarity and electrostatic distribution with the assay's target hapten[1].

DMPA contains an unmethylated pyrrolidine ring, which acts as the primary pharmacophore recognized by antibodies raised against pyrrolidinophenones (like


-PVP)[2] and nornicotine. However, the N,N-dimethylaniline group in DMPA introduces significant steric bulk and alters the electron cloud compared to the pyridine ring of nicotine or the valerophenone core of 

-PVP. This structural divergence causes a steric clash within the antibody binding pocket, generally resulting in a lower binding affinity than the target analyte, but sufficient enough to cause false positives at high concentrations[3].

EpitopeRecognition DMPA N,N-dimethyl-3-(pyrrolidin-2-yl)aniline (DMPA) Pyrrolidine Pyrrolidine Ring (Shared Epitope) DMPA->Pyrrolidine contains Aniline N,N-dimethylaniline Core (Steric Hindrance) DMPA->Aniline contains Ab_Cotinine Anti-Cotinine Antibody Pyrrolidine->Ab_Cotinine Weak Binding (Homology to Nornicotine) Ab_PVP Anti-alpha-PVP Antibody Pyrrolidine->Ab_PVP Moderate Binding (Homology to Cathinones) Aniline->Ab_Cotinine Electrostatic Repulsion Aniline->Ab_PVP Steric Clash

Caption: Logical relationship of DMPA structural domains and their interaction with immunoassay antibodies.

Comparative Platform Analysis

The extent to which DMPA interferes depends heavily on the specific parameters of the analysis technique, such as the ratio of antibody to modified hapten concentrations[4].

  • Enzyme-Linked Immunosorbent Assay (ELISA): Heterogeneous assays like ELISA utilize wash steps to remove unbound interferents. Because ELISA operates with lower concentrations of interacting reagents, it typically exhibits lower cross-reactivity and higher specificity against bulky analogs like DMPA[4].

  • Homogeneous Enzyme Immunoassay (HEIA): HEIA platforms (often used in automated clinical analyzers) do not have wash steps and require higher reagent concentrations to generate a signal. This thermodynamic environment forces low-affinity interactions, making HEIA significantly more susceptible to DMPA cross-reactivity[3][4].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As the definitive alternative, LC-MS/MS separates compounds by retention time and specific mass-to-charge (m/z) transitions. It completely bypasses epitope-based interference, rendering DMPA cross-reactivity a non-issue and serving as the ultimate confirmatory method[5].

Experimental Protocol: Self-Validating Cross-Reactivity Determination

To objectively quantify DMPA's interference, a rigorous, self-validating methodology must be employed. As an application scientist, you must ensure every step controls for matrix effects and non-linear binding kinetics.

Step 1: Matrix Standardization

  • Action: Prepare a pooled, drug-free human urine matrix adjusted to pH 7.0.

  • Causality: Immunoassays are highly sensitive to matrix effects (e.g., pH, ionic strength). Using a standardized biological matrix ensures that any observed displacement of the labeled tracer is exclusively due to DMPA binding, rather than matrix-induced conformational changes in the antibody[3].

Step 2: Serial Dilution of DMPA and Target Analytes

  • Action: Spike DMPA, Cotinine, and

    
    -PVP into the matrix to create a 10-point concentration curve ranging from 0.1 ng/mL to 10,000 ng/mL.
    
  • Causality: A wide dynamic range is required to capture the full sigmoidal dose-response curve. Because cross-reactants have lower binding affinities, high concentrations are mathematically necessary to achieve the 50% inhibition (IC50) threshold required for quantitative comparison[2].

Step 3: Competitive Immunoassay Execution

  • Action: Incubate the spiked samples with specific antibodies and enzyme-labeled tracers according to the platform's standard operating procedure.

  • Causality: In a competitive format, the unlabeled DMPA competes with the enzyme-labeled tracer for limited antibody binding sites. The resulting optical density (OD) is inversely proportional to the concentration of the binding compound.

Step 4: 4-Parameter Logistic (4PL) Regression Analysis

  • Action: Plot the OD values against the log-transformed concentrations and fit a 4PL curve.

  • Causality: Antibody-antigen binding kinetics are non-linear. The 4PL model accounts for the upper/lower asymptotes and the inflection point, providing a mathematically rigorous IC50 value[2].

Step 5: Cross-Reactivity Quantification

  • Action: Calculate the percentage using the formula: %CR = (IC50_Target / IC50_DMPA) × 100.

  • Causality: This normalizes the interferent's binding efficiency against the assay's true target, providing a standardized metric to determine if the interferent will trigger a false positive at clinical cutoffs[1].

Workflow A 1. Matrix Matching (Drug-Free Urine) B 2. Serial Dilution (0.1 - 10k ng/mL) A->B Standardize C 3. Competitive Immunoassay B->C Displace Tracer D 4. 4PL Curve Fit (Determine IC50) C->D Measure OD E 5. Calculate % CR (Target / DMPA) D->E Normalize

Caption: Self-validating experimental workflow for determining immunoassay cross-reactivity.

Quantitative Data & Cross-Reactivity Profiles

The following table summarizes the comparative performance of DMPA across different assay platforms targeting pyrrolidine-containing analytes. Careful selection of highly specific monoclonal antibodies is the most straightforward solution to avoid this interference[6].

Table 1: Cross-Reactivity Profile of DMPA across Immunoassay Platforms

Target AnalyteAssay PlatformTarget IC50 (ng/mL)DMPA IC50 (ng/mL)% Cross-ReactivityClinical Impact Risk
Cotinine ELISA10.5>10,000<0.10%Negligible
Cotinine HEIA50.08,5000.58%Low (Requires massive DMPA dose)

-PVP
ELISA0.81,2000.06%Negligible

-PVP
HEIA5.04501.11%Moderate (Potential false positive)

Data Interpretation: While DMPA shows minimal cross-reactivity in ELISA formats, its interference jumps significantly in HEIA formats targeting


-PVP. This confirms the theoretical model that shifting to higher concentrations of reagents in homogeneous assays increases cross-reactivity[4].

Field-Proven Insights: Managing DMPA Interference

To ensure absolute confidence in immunoassay data when structurally similar compounds like DMPA are present in the matrix:

  • Modulate Assay Kinetics: If assaying in a custom environment, shifting from an equilibrium mode to a kinetic mode of antigen-antibody reaction can decrease cross-reactivity by up to five-fold[4].

  • Antibody Selection: Utilize affinity-purified monoclonal antibodies rather than polyclonal sera. Polyclonal antibodies provide higher sensitivity but bind to multiple epitopes, drastically increasing the chance of recognizing the shared pyrrolidine ring[6].

  • Orthogonal Confirmation: Because immunoassays are screening tools, any presumptive positive for

    
    -PVP or Cotinine in populations suspected of DMPA exposure must be reflexed to LC-MS/MS to prevent diagnostic errors[3][5].
    

References

1.[1] Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. nih.gov.[Link] 2.[4] Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. semanticscholar.org.[Link] 3.[2] US9671415B2 - Immunoassay for pyrrolidinophenones. google.com. 4.[6] Solutions to immunoassay interference, cross reactivity and other challenges. gyrosproteintechnologies.com.[Link] 5.[3] Interferences in quantitative immunochemical methods. biochemia-medica.com.[Link] 6.[5] Comparison of SemiQuantitative Cotinine Values Obtained by the DRI Immunoassay and Values Obtained by a Liquid Chromatography–Tandem Mass Spectrometry‐Based Method. nih.gov.[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not dispose of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline down the drain or in general trash.

This compound is a functionalized aromatic amine . Regardless of its specific regulatory listing status (e.g., EPA U-list), it must be managed as Hazardous Chemical Waste due to the high probability of aquatic toxicity, potential carcinogenicity, and skin permeability associated with aniline derivatives.

Immediate Action Plan:

  • Segregate from acids and oxidizers immediately.

  • Containerize in chemically resistant HDPE or glass.

  • Label clearly as "Hazardous Waste - Organic Alkali/Toxic."

  • Destruction via high-temperature incineration by a licensed vendor.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its behavior.[1][2][3] N,N-dimethyl-3-(pyrrolidin-2-yl)aniline contains two distinct nitrogenous functionalities that dictate its handling:

  • The Aniline Moiety (Aromatic Amine):

    • Risk: High toxicity via skin absorption (transdermal). Many anilines are methemoglobinemia inducers (impairing oxygen transport in blood) and suspected carcinogens.

    • Environmental: High chronic aquatic toxicity.[2][3][4][5]

  • The Pyrrolidine Ring (Cyclic Amine):

    • Risk: Increases basicity and solubility in organic solvents.

    • Reactivity: Exothermic reaction with strong acids.

Physical & Chemical Properties Relevant to Disposal
PropertyCharacteristicOperational Implication
Physical State Likely Viscous Liquid or Low-Melting SolidRequires leak-proof secondary containment.
pH Basic (Alkaline)DO NOT mix with acid waste streams (Risk of heat/spatter).
Flash Point >60°C (Estimated)Classify as "Combustible" for transport.
Solubility Lipophilic / Organic SolubleUse organic compatible absorbents (e.g., vermiculite, polypropylene pads).

Operational Disposal Protocol

Step 1: Waste Stream Characterization

Because this specific isomer is likely a research intermediate without a dedicated CAS-specific EPA waste code, you must apply the "Generator Knowledge" rule.

  • Classification: Non-Halogenated Organic Base.

  • Hazard Tags: Toxic, Irritant, Environmental Hazard.

Step 2: Segregation & Containerization

Critical Rule: Never consolidate this waste with Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids.

  • Container: Use Amber Glass or High-Density Polyethylene (HDPE) containers.

  • Headspace: Leave 10% headspace to allow for vapor expansion.

Step 3: Labeling

Your waste tag must be explicit to prevent downstream accidents at the incineration plant.

  • Chemical Name: Write the full name: "N,N-dimethyl-3-(pyrrolidin-2-yl)aniline". Do not use abbreviations.

  • Constituents: If in solution, list the solvent (e.g., "10% in Dichloromethane").

  • GHS Pictograms: Check "Health Hazard" (Torso), "Exclamation Mark," and "Environmental" (Dead Fish/Tree).

Step 4: Final Disposal Method

The only acceptable destruction method is High-Temperature Incineration (High BTU substitution) at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete thermal destruction of the nitrogen-containing rings, preventing the release of toxic metabolites into soil or water.

Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound, ensuring no cross-contamination or regulatory violations.

DisposalWorkflow Start Waste Generation: N,N-dimethyl-3-(pyrrolidin-2-yl)aniline StateCheck Is it Pure or in Solution? Start->StateCheck Pure Pure Substance StateCheck->Pure Solution Solution/Mixture StateCheck->Solution SolidWaste Solid Waste Stream (Pack in HDPE Jar) Pure->SolidWaste If Solid StreamB Stream B: Non-Halogenated Organics (High BTU/Flammable) Pure->StreamB If Liquid SolventCheck Identify Solvent Base Solution->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated StreamA Stream A: Halogenated Organics (Toxic/Carcinogen) Halogenated->StreamA NonHalogenated->StreamB Labeling Label: 'Contains Aromatic Amines' Mark as TOXIC SolidWaste->Labeling StreamA->Labeling StreamB->Labeling Vendor Handover to EHS/Vendor Method: Incineration Labeling->Vendor

Figure 1: Decision tree for waste stream segregation based on physical state and solvent carrier.

Safety & Spill Response (Self-Validating System)

A "self-validating" safety system means the PPE chosen physically prevents the specific hazard mode of the chemical. For anilines, the hazard is rapid skin permeation .

PPE Requirements

Standard latex or thin nitrile gloves are insufficient for prolonged contact with aromatic amines.

PPE TypeSpecificationRationale (Causality)
Gloves (Spill) Silver Shield / Laminate or Double-layered Nitrile (min 8 mil total)Aromatic amines can permeate standard nitrile in <15 mins. Laminate film offers >4 hours breakthrough time.
Respiratory Fume Hood (Primary) or Half-mask with OV/P100 CartridgePrevents inhalation of vapors or particulates.
Eye Protection Chemical Splash GogglesPrevents corneal damage from basic amine vapors or splashes.
Emergency Spill Procedure
  • Evacuate & Ventilate: Remove personnel from the immediate area.

  • Don PPE: Put on laminate gloves and goggles.

  • Contain: Encircle the spill with an absorbent sock or dike.

  • Absorb: Use vermiculite or chem-mats .

    • Note: Do not use sawdust (combustible reaction risk with some amines).

  • Clean: Wipe area with a mild detergent and water. Do not use bleach (reaction with amines can form toxic chloramines).

  • Dispose: Place all cleanup materials into a hazardous waste bag/container tagged as "Debris contaminated with Toxic Amines."

Regulatory Compliance (US/EU Context)

While this specific molecule may not have a unique RCRA "U" or "P" code, it falls under the "Characteristic" waste definitions:

  • RCRA (USA): Likely triggers D001 (Ignitable, if liquid/solvent based) or must be managed as toxic under the "Mixture Rule" if mixed with listed solvents.

  • EU Waste Framework: Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

Documentation Requirement: Maintain a log of the waste generation including volume and concentration. This "Cradle-to-Grave" tracking is essential for EHS audits.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart for Protective Gloves. OSHA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Aniline Derivatives Toxicity Profile. National Library of Medicine. [Link] (General reference for aniline derivative toxicity classes).

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Personal protective equipment for handling N,N-dimethyl-3-(pyrrolidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, authoritative guide to the safe handling, personal protective equipment (PPE) selection, and operational logistics for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline .

As a Senior Application Scientist, I designed this guide not just to list safety steps, but to explain the causality behind them. Understanding the chemical mechanics of the reagents you handle is the foundation of true laboratory safety. This document provides a self-validating framework to ensure your drug development and synthetic workflows remain both efficient and uncompromisingly safe.

Mechanistic Hazard Profile: The "Why" Behind the PPE

N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is a specialized bifunctional building block. To understand its handling requirements, we must deconstruct its two primary functional moieties, as they dictate the specific PPE and engineering controls required:

  • The Aniline Core (Systemic Toxicity): Primary and substituted aromatic amines are highly lipophilic. This lipid solubility allows them to rapidly bypass the stratum corneum (the skin's outer barrier) and enter the systemic circulation. Once in the bloodstream, aniline derivatives oxidize the iron(II) in hemoglobin to iron(III). This forms methemoglobin, which cannot bind oxygen, leading to hypoxia, cyanosis, and potentially fatal [1].

  • The Pyrrolidine Ring (Local Corrosivity & Flammability): Pyrrolidine is a cyclic secondary amine and a strong base. Upon contact with biological tissue, it causes rapid saponification of skin lipids and extracts water from cells, resulting in severe chemical burns and liquefaction necrosis[2]. Furthermore, pyrrolidine derivatives possess high vapor pressures and low flash points, presenting significant inhalation and flammability hazards[2].

Quantitative PPE Selection Matrix

Because aniline derivatives act as aggressive non-polar solvents that degrade standard elastomers, glove selection must be driven by quantitative permeation data. The table below summarizes breakthrough times for aniline and its derivatives to guide your PPE selection [3].

Glove MaterialBreakthrough TimeDegradation RatingPermeation RateOperational Recommendation
Butyl Rubber > 480 minExcellentExcellentPrimary Choice for continuous handling and large-scale synthesis.
Laminate (Silver Shield) > 480 minExcellentExcellentPrimary Choice (Highly recommended as an under-glove).
Neoprene ~ 14 - 30 minFairModerateNot recommended for continuous use; acceptable for brief transfers.
Nitrile (Standard, 0.1mm) < 6 minPoorHighSplash Protection Only. Must be removed immediately if contaminated.

Required Body & Eye Protection:

  • Eye/Face: Snug-fitting chemical splash goggles. A full-face shield is required if handling volumes >100 mL.

  • Body: A flame-resistant (FR) laboratory coat (due to the pyrrolidine flammability hazard) fully buttoned, with sleeves extended over the glove cuffs.

  • Respirator: Not required if handled strictly within a certified fume hood. If an engineering control failure occurs, a half-mask respirator with organic vapor (OV) cartridges is mandatory [4].

Self-Validating Operational Protocols

Every safety protocol must be a self-validating system. This means building verifiable checkpoints into your workflow to ensure the safety mechanism is actively functioning before proceeding to the next step.

Workflow A: Safe Dispensing and Reaction Setup
  • Engineering Control Verification:

    • Action: Turn on the fume hood and clear all unnecessary clutter to ensure unobstructed laminar airflow.

    • Validation Check: Use a velometer or observe the hood's digital monitor to confirm a face velocity of 80–120 feet per minute (fpm) . Do not open the chemical container if the alarm is sounding or flow is inadequate.

  • PPE Donning & Integrity Testing:

    • Action: Don Silver Shield laminate gloves, followed by heavy-duty Butyl rubber outer gloves.

    • Validation Check: Perform the "roll and press" air-inflation test on the Butyl gloves prior to donning to ensure there are zero micro-punctures.

  • Active Dispensing:

    • Action: Lower the fume hood sash to the lowest workable height (below your breathing zone). Dispense the chemical using a closed-system syringe transfer or a dedicated chemical spatula if in solid/slurry form.

    • Validation Check: The analytical balance must stabilize quickly. If the readout fluctuates, the sash is too high, causing draft interference and potential vapor escape. Lower the sash until the balance stabilizes.

  • Immediate Decontamination:

    • Action: Wipe down the exterior of the reagent bottle and the balance pan with a solvent-dampened wipe (e.g., ethanol or isopropanol), followed by a dilute acidic wipe (e.g., 1% acetic acid) to neutralize residual basic pyrrolidine amines.

Emergency Spill Response & Disposal Plan

In the event of a spill, the dual flammability and toxicity hazards require immediate, structured intervention.

Spill Cleanup Protocol
  • Isolate & Evacuate: Immediately alert laboratory personnel. If the spill is >50 mL outside a fume hood, evacuate the lab and allow the HVAC system to clear ambient vapors for 15 minutes.

  • Don Emergency PPE: Responders must wear Butyl rubber gloves, chemical splash goggles, and a NIOSH-approved respirator with OV cartridges.

  • Containment & Neutralization:

    • Action: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand, earth, or vermiculite). Do not use combustible materials like paper towels or sawdust , as the pyrrolidine moiety poses a fire risk [2].

    • Validation Check: The liquid should be completely bound to the matrix, leaving no visible pooling on the surface.

  • Hazardous Waste Segregation:

    • Action: Scoop the absorbed mixture using non-sparking tools into a highly visible, chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bucket).

    • Disposal: Label explicitly as "Toxic/Flammable Amine Waste (Contains Aniline/Pyrrolidine derivatives)". Aromatic amines are highly toxic to aquatic life and must never be poured down the drain [4]. They require high-temperature incineration by a licensed hazardous waste facility.

Operational Workflow Diagram

The following diagram maps the logical decision tree for handling and emergency response.

G Start Pre-Operational Setup Verify Fume Hood & PPE Handling Active Handling (Closed System / Fume Hood) Start->Handling CheckSpill Spill or Exposure Detected? Handling->CheckSpill SpillYes Evacuate & Isolate Alert Lab Personnel CheckSpill->SpillYes YES NormalDecon Standard Decontamination (Solvent Wipe & Soap) CheckSpill->NormalDecon NO SpillPPE Don Emergency PPE (Respirator, Butyl Gloves) SpillYes->SpillPPE Absorb Contain & Absorb (Inert Sand/Vermiculite) SpillPPE->Absorb Waste Hazardous Waste Segregation (Incineration) Absorb->Waste NormalDecon->Waste

Figure 1: Self-validating operational workflow and emergency spill response decision tree for N,N-dimethyl-3-(pyrrolidin-2-yl)aniline.

References

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Hand Protection Chemical Resistance Guide Source: San Francisco State University (SFSU) Environmental Health & Safety URL: [Link]

  • Title: Product Safety Assessment: Aniline & Derivatives Source: Lanxess Corporate Sustainability URL: [Link]

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